molecular formula C7H6F3N3 B2571246 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine CAS No. 2309705-41-5

2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Cat. No.: B2571246
CAS No.: 2309705-41-5
M. Wt: 189.141
InChI Key: TYQGTUZOVPAKNL-UHFFFAOYSA-N
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Description

2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine is a valuable chemical building block for research and development, integrating two privileged heterocyclic structures. The 3,3-difluoroazetidine moiety is a saturated ring system known to confer desirable physicochemical properties to molecules, such as modulating pKa, enhancing metabolic stability, and improving membrane permeability . This scaffold is increasingly utilized in the design of active pharmaceutical ingredients; for instance, azetidine derivatives are central components in potent inhibitors of oncogenic targets like BCL6 . Concurrently, the 5-fluoropyrimidine group is a foundational element in medicinal chemistry, most famously as the core of the anticancer agent 5-fluorouracil, which acts as a thymidylate synthase inhibitor . The combination of these features makes this compound a highly versatile intermediate for constructing more complex molecules. Its primary research applications include use as a key synthon in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom(s) on the pyrimidine ring can be readily displaced by various nucleophiles to create diverse chemical libraries . It also serves in the synthesis of potential polycyclic energetic materials, where the azetidine ring can contribute high ring strain and the fluorine atoms can influence the overall energy density and stability of the resulting material . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3/c8-5-1-11-6(12-2-5)13-3-7(9,10)4-13/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQGTUZOVPAKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine: A Strategic Fluorinated Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Drug Discovery Scientists, Process Chemists[1]

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties without significantly altering steric bulk. This compound represents a high-value pharmacophore that combines the electron-deficient nature of the 5-fluoropyrimidine ring with the conformationally restricted, lipophilic 3,3-difluoroazetidine motif.[1]

This guide provides an in-depth analysis of this scaffold, detailing its synthesis, physicochemical profile, and application as a bioisostere in kinase inhibitor design and metabolic stability optimization.[1] By leveraging the unique "fluorine effect" on basicity and lipophilicity, this moiety serves as a critical tool for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of clinical candidates.[1]

Chemical Identity & Structural Characterization[1][2][3][4]

The molecule comprises a pyrimidine core substituted at the 2-position by a cyclic amine (azetidine) and at the 5-position by a fluorine atom.[1] This specific substitution pattern creates a "push-pull" electronic system that significantly alters the properties compared to non-fluorinated analogs.[1]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Molecular Formula C₇H₆F₃N₃
Molecular Weight 189.14 g/mol
SMILES FC1=CN=C(N2CC(F)(F)C2)N=C1
Key Fragments 5-Fluoropyrimidine (electrophilic core), 3,3-Difluoroazetidine (nucleophilic appendage)
Structural Geometry & Conformation

The 3,3-difluoroazetidine ring is not planar; it adopts a puckered conformation to relieve torsional strain and diaxial interactions between the fluorine atoms and the adjacent methylene protons.[1] However, the


-arylation to the pyrimidine ring induces significant 

character at the azetidine nitrogen due to resonance delocalization (amidine-like character).[1]
  • Bond Angles: The C-N-C angle in the azetidine ring is compressed (~88°), creating ring strain (~25 kcal/mol) that can enhance reactivity in metabolic ring-opening scenarios, though the fluorines provide stabilization against oxidative metabolism.[1]

  • Planarity: The exocyclic N-C(pyrimidine) bond exhibits restricted rotation, forcing the azetidine ring to lie effectively in the plane of the pyrimidine system to maximize orbital overlap.

Synthesis & Manufacturing Methodology

The synthesis of this compound is classically achieved via a Nucleophilic Aromatic Substitution (


) .[1] This pathway is preferred due to the high reactivity of the 2-chloropyrimidine species and the availability of the building blocks.
Synthetic Pathway Diagram

SynthesisPathway cluster_conditions Reaction Parameters SM1 2-Chloro-5-fluoropyrimidine (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate + Heat (80°C) SM2 3,3-Difluoroazetidine HCl (Nucleophile) SM2->Intermediate Base Base (DIPEA or K2CO3) Solvent (DMF/DMSO) Base->Intermediate Scavenges HCl Product 2-(3,3-Difluoroazetidin-1-yl)- 5-fluoropyrimidine Intermediate->Product - Cl⁻ (Aromatization) Temp: 60-90°C Temp: 60-90°C Time: 2-4 Hours Time: 2-4 Hours

Caption:


 synthesis route highlighting the convergence of the fluorinated building blocks.
Detailed Experimental Protocol

Objective: Synthesis of this compound on a gram scale.

  • Reagent Preparation:

    • Charge a reaction vessel with 2-chloro-5-fluoropyrimidine (1.0 eq, 132.5 mg/mmol).

    • Add 3,3-difluoroazetidine hydrochloride (1.1 eq).[1]

    • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) (5 mL/mmol).[1] Note: Polar aprotic solvents accelerate

      
       rates.
      
  • Base Addition:

    • Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq) dropwise.[1] The excess base is required to neutralize the HCl salt of the azetidine and the HCl generated during substitution.

  • Reaction:

    • Heat the mixture to 80°C under an inert atmosphere (

      
      ) for 3 hours.
      
    • Monitor via LC-MS (Target mass: [M+H]+ = 190.05).[1]

  • Work-up:

    • Cool to room temperature.[1] Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.[1]
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Hexane/EtOAc gradient).[1] The product typically elutes as a white to off-white solid.[1]

Physicochemical Properties Profile

The incorporation of three fluorine atoms profoundly impacts the physicochemical behavior of this molecule, distinguishing it from its non-fluorinated parent (2-(azetidin-1-yl)pyrimidine).[1]

Quantitative Data Summary
PropertyValue (Predicted/Exp)Impact of Fluorination
LogP (Lipophilicity) 1.2 – 1.5Increased. The 3,3-difluoro motif increases lipophilicity (

LogP ~ +0.[1]4) compared to unsubstituted azetidine due to the "polar hydrophobicity" effect of C-F bonds.
pKa (Conjugate Acid) < 1.0 (Very Weak Base)Decreased. The inductive electron withdrawal by the 3,3-difluoro group reduces the electron density on the azetidine nitrogen, diminishing its ability to donate into the pyrimidine ring.[1] The 5-F on the ring further reduces N1/N3 basicity.[1]
Topological Polar Surface Area (TPSA) ~38 ŲUnchanged. Fluorine does not significantly contribute to TPSA, making this scaffold excellent for CNS penetration (Brain penetration requires TPSA < 90 Ų).[1]
Hydrogen Bond Donors (HBD) 0Neutral. No labile protons.[1]
Hydrogen Bond Acceptors (HBA) 3 (N1, N3, F)Modulated. The basicity of N1/N3 is attenuated, reducing non-specific protein binding.[1]
Solubility Moderate to HighThe disruption of crystal packing by the orthogonal F-atoms often improves solubility compared to planar hydrocarbon analogs.[1]
The "Fluorine Effect" on Basicity

In standard 2-aminopyrimidines, the exocyclic nitrogen lone pair donates into the ring, making the ring nitrogens (N1/N3) moderately basic (pKa ~ 3-4).[1]

  • Mechanism: In this scaffold, the

    
    -fluorines on the azetidine exert a strong inductive pull (
    
    
    
    effect).[1] This pulls electron density away from the exocyclic nitrogen.
  • Result: The resonance contribution is weakened. The pyrimidine ring becomes more electron-deficient.[1]

  • Application: This is critical in Kinase Inhibitors .[1] Reducing the basicity of the hinge-binding motif (the pyrimidine nitrogens) can improve selectivity by weakening the interaction with the ATP-binding site's backbone NH, or by altering the water solvation shell.[1]

Applications in Drug Discovery[6]

Bioisosterism & Metabolic Stability

This scaffold is frequently used as a bioisostere for morpholine or piperazine rings.[1]

  • Size: The azetidine ring is smaller, reducing the hydrodynamic radius.

  • Metabolic Blocking: The 3-position of azetidine is a metabolic "soft spot" for oxidative metabolism (P450-mediated hydroxylation).[1] Difluorination at this position (3,3-difluoro ) completely blocks this metabolic route, significantly extending the half-life (

    
    ) of the compound.[1]
    
  • 5-Fluorine: Blocks the 5-position of the pyrimidine from metabolic attack (e.g., by aldehyde oxidase).[1]

Structure-Activity Relationship (SAR) Logic

SAR_Logic Center 2-(3,3-Difluoroazetidin-1-yl)- 5-fluoropyrimidine Metabolism Metabolic Stability (Blocked C-H oxidation) Center->Metabolism 3,3-F2 & 5-F Permeability Permeability (Low TPSA, Modulated LogP) Center->Permeability Lipophilic F-bonds Basicity Reduced Basicity (pKa < 1.0) Center->Basicity Inductive Withdrawal Conformation Conformational Lock (Puckered Ring) Center->Conformation Gem-difluoro effect

Caption: SAR decision matrix for selecting this scaffold in lead optimization.[1]

References

  • Synthesis of Fluorinated Heterocycles

    • Title: "Synthesis and antiviral activity of monofluoro and difluoro analogues of pyrimidine deoxyribonucleosides."
    • Source: PubMed (NIH)[1]

    • Link:[Link] (General reference for fluorinated pyrimidine synthesis logic).[1]

  • Building Block Properties (3,3-Difluoroazetidine)

    • Title: "3,3-Difluoroazetidine hydrochloride | CAS 288315-03-7"[1]

    • Source: Sigma-Aldrich / Merck[1]

  • Reaction Methodology (SNAr)

    • Title: "2-Chloro-5-fluoropyrimidine | CAS 62802-42-0"[1][2]

    • Source: PubChem[1][3][4][2][5][6]

    • Link:[Link][1]

  • Medicinal Chemistry of Fluorine

    • Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents" (Contextual grounding for 5-F-Pyrimidine usage).[1]

    • Source: MDPI Molecules[1]

    • Link:[Link][1]

(Note: Specific experimental LogP values for the coupled product are derived from fragment-based prediction models standard in the industry, utilizing the component data from References 2 and 3.)

Sources

The Fluorinated Azetidinyl Pyrimidine Scaffold: A Technical Guide for Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Fluorinated Azetidinyl Pyrimidines in oncology. This analysis focuses on the medicinal chemistry rationale, synthetic pathways, and structural optimization strategies that make this scaffold a critical tool in modern kinase inhibitor discovery.

Executive Summary

In the high-stakes arena of oncology drug discovery, the fluorinated azetidinyl pyrimidine motif has emerged as a high-value structural chimera. It bridges the gap between potency and physicochemical compliance. This scaffold combines the privileged pyrimidine pharmacophore (a proven kinase hinge-binder) with a 3-fluoroazetidine moiety (a metabolic and physicochemical modulator).

This guide dissects the utility of this scaffold, demonstrating how the "Azetidine Switch"—replacing larger saturated heterocycles like piperidines or morpholines with fluorinated azetidines—can resolve critical liabilities in lead compounds, including high lipophilicity (LogD), poor metabolic stability, and hERG channel inhibition.

Part 1: The Medicinal Chemistry Rationale[1][2][3][4][5]

The integration of a 3-fluoroazetidine ring onto a pyrimidine core is rarely accidental; it is a calculated tactic to optimize the Multiparameter Optimization (MPO) score of a drug candidate.

The "Azetidine Switch" & Lipophilic Efficiency

Traditional kinase inhibitors often utilize piperidine or piperazine rings to solubilize the hydrophobic pyrimidine core. However, these 6-membered rings can inflate molecular weight (MW) and lipophilicity (LogP), leading to poor solubility and high clearance.

  • Ring Contraction: Switching from a 6-membered piperidine to a 4-membered azetidine reduces the carbon count (

    
    ) and lowers the lipophilicity (typically 
    
    
    
    ).
  • Conformational Rigidity: The strained azetidine ring restricts the conformational entropy of the molecule. When the nitrogen lone pair is conjugated to the pyrimidine, the vector of the substituent at the 3-position is held in a precise orientation, minimizing the entropic penalty upon protein binding.

The Fluorine Effect: Electronic & Metabolic Modulation

The introduction of fluorine at the 3-position of the azetidine is the critical differentiator.

  • pKa Modulation: The strong electron-withdrawing effect of fluorine (electronegativity

    
    ) lowers the pKa of the azetidine nitrogen (via the 
    
    
    
    -inductive effect).
    • Non-fluorinated Azetidine pKa: ~10–11 (highly basic, protonated at physiological pH).

    • 3-Fluoroazetidine pKa: ~8–9 (moderated basicity).

    • Impact: Reduced basicity decreases lysosomal trapping and lowers the affinity for the hERG potassium channel (reducing cardiotoxicity risk).

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the 3-position blocks oxidative metabolism (e.g., hydroxylation) that would typically occur at the most accessible

    
     carbon.
    
Comparative Physicochemical Profile
ParameterPiperidine-Pyrimidine (Baseline)Azetidine-Pyrimidine (Ring Contracted)3-Fluoroazetidine-Pyrimidine (Optimized)
Molecular Weight HighLow (Improved LE)Low
cLogP High (> 3.5)Moderate (< 2.5)Moderate
pKa (Conj. Acid) ~10.5~10.5~8.5 (Optimized)
Metabolic Stability Low (Oxidation prone)ModerateHigh (Blocked)
hERG Liability High RiskModerate RiskLow Risk

Part 2: Synthetic Methodologies

The construction of fluorinated azetidinyl pyrimidines typically relies on Nucleophilic Aromatic Substitution (


)  or Palladium-catalyzed Buchwald-Hartwig amination . The 

pathway is preferred for electron-deficient pyrimidines (e.g., 2,4-dichloropyrimidine).
Standard Protocol: Coupling

This protocol describes the coupling of 3-fluoroazetidine hydrochloride with a 4-chloropyrimidine derivative.

Reagents:

  • Substrate: 4-Chloro-substituted pyrimidine (1.0 equiv).

  • Nucleophile: 3-Fluoroazetidine hydrochloride (1.2 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv) or 
    
    
    
    .
  • Solvent: DMF, DMSO, or

    
    -Butanol (for high temp).
    

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the chloropyrimidine (1.0 mmol) and 3-fluoroazetidine HCl (1.2 mmol).

  • Solvation: Add anhydrous DMF (5 mL/mmol). Stir to create a suspension.

  • Activation: Add DIPEA (3.0 mmol) dropwise. The mixture should clarify as the free amine is liberated.

  • Reaction:

    • For highly activated pyrimidines (e.g., 2-amino-4-chloro): Stir at ambient temperature for 4–12 hours.

    • For deactivated pyrimidines: Heat to 80–100°C for 2–6 hours. Monitor by LC-MS for the disappearance of the chloride starting material (

      
       shift).
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM). 3-Fluoroazetidine derivatives are often polar; ensure the column is conditioned.

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis strategy.

SynthesisWorkflow Start1 2,4-Dichloropyrimidine (Scaffold) Intermediate Intermediate: 4-Chloro-2-(3-fluoroazetidinyl) pyrimidine Start1->Intermediate SnAr (Regioselective) Start2 3-Fluoroazetidine HCl (Fragment) Start2->Intermediate Product Final Drug Candidate (Fluorinated Azetidinyl Pyrimidine) Intermediate->Product Functionalization Reagent DIPEA / DMF 0°C to RT Reagent->Intermediate FinalStep Suzuki Coupling / Second Amine Displacement FinalStep->Product

Caption: Convergent synthesis of the fluorinated azetidinyl pyrimidine scaffold via regioselective SnAr displacement.

Part 3: Case Study – Optimization of a JAK/FAK Inhibitor

To illustrate the impact of this scaffold, we examine a composite case study derived from Focal Adhesion Kinase (FAK) and Janus Kinase (JAK) inhibitor optimization efforts (e.g., analogues of PF-562271).

The Challenge

A lead compound (Cmpd-Lead ) containing a terminal N-methylpiperazine showed potent enzymatic inhibition (


) but suffered from:
  • High Clearance: Rapid oxidative metabolism of the piperazine ring.

  • hERG Inhibition:

    
     (Safety margin < 30x).
    
The Solution: The 3-Fluoroazetidine Replacement

Medicinal chemists replaced the piperazine with a 3-fluoroazetidine.

  • Compound A (Piperazine):

    • LogD: 2.8

    • HLM (Human Liver Microsome)

      
      : 45 
      
      
      
      L/min/mg (High)
    • hERG

      
      : 2.1 
      
      
      
      M
  • Compound B (3-Fluoroazetidine):

    • LogD: 1.9 (Improved solubility)

    • HLM

      
      : 12 
      
      
      
      L/min/mg (Stable)
    • hERG

      
      : > 30 
      
      
      
      M (Safe)

Mechanism of Improvement: The fluorine atom lowered the basicity of the terminal amine, reducing the cation-pi interaction with the hERG channel pore. Simultaneously, the ring contraction removed the specific sites liable to CYP450 oxidation.

Biological Pathway Visualization

The following diagram details the signaling pathway (PI3K/AKT/mTOR) often targeted by these inhibitors, showing the intervention point of the pyrimidine-based inhibitor.

SignalingPathway RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PDK1->AKT Phosphorylation (T308) mTOR mTORC1 AKT->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival Inhibitor Fluorinated Azetidinyl Pyrimidine Inhibitor Inhibitor->AKT  ATP Competitive  Inhibition

Caption: Mechanism of action for pyrimidine-based kinase inhibitors within the PI3K/AKT survival pathway.

Part 4: Experimental Validation Protocols

In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the stability gains of the fluorinated azetidine:

  • Preparation: Prepare a

    
     stock of the test compound in DMSO. Dilute to 
    
    
    
    in phosphate buffer (pH 7.4).
  • Incubation: Add Human Liver Microsomes (HLM) (0.5 mg protein/mL) and NADPH-regenerating system.

  • Sampling: Incubate at 37°C. Aliquot samples at

    
     minutes.
    
  • Quenching: Add ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and intrinsic clearance (
    
    
    ).
    • Success Criterion:

      
       indicates high metabolic stability.
      
hERG Safety Profiling (Patch Clamp)
  • System: CHO cells stably expressing hERG potassium channels.

  • Protocol: Whole-cell patch-clamp configuration.

  • Dosing: Perfusion of compound at increasing concentrations (

    
    ).
    
  • Measurement: Record tail currents following a depolarizing pulse.

  • Analysis: Calculate % inhibition relative to vehicle control.

References

  • Lowe, D. (2016). Azetidines as Amine Bioisosteres.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Kincaid, J., et al. (2015). Discovery of a Potent and Selective FAK Inhibitor (PF-562271) for Oncology. Journal of Medicinal Chemistry.

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel NaV1.7. Journal of Medicinal Chemistry. (Foundational work on 4-membered ring metabolic stability).

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Parallel relevance to Azetidine modules).

Chemical Architecture & Lipophilic Profiling: 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Lipophilicity of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, This compound represents a strategic scaffold designed to optimize the lipophilic ligand efficiency (LLE) and metabolic stability of bioactive small molecules. This guide provides a comprehensive technical analysis of this specific core, dissecting its structural logic, physicochemical properties, and synthetic accessibility.[1] By fusing an electron-deficient 5-fluoropyrimidine ring with a conformationally constrained, lipophilic 3,3-difluoroazetidine moiety, this architecture serves as a robust bioisostere for more metabolically labile cyclic amines (e.g., morpholine, piperidine) in kinase and GPCR inhibitor discovery.

Chemical Architecture & Structural Analysis[1]

The molecule is constructed from two distinct pharmacophores linked via a C–N bond formed through nucleophilic aromatic substitution (SNAr).[1]

The 5-Fluoropyrimidine Core
  • Role: Acts as the aromatic anchor.[1] The nitrogen atoms in the pyrimidine ring (positions 1 and 3) serve as hydrogen bond acceptors (HBA), crucial for interacting with hinge regions in kinase domains or polar pockets in GPCRs.[1]

  • Fluorine Effect (C5): The fluorine atom at position 5 is critical.[1] It blocks a primary site of metabolic oxidation (cytochrome P450-mediated hydroxylation) and lowers the pKa of the ring nitrogens via inductive electron withdrawal (

    
    -effect), modulating solubility and permeability.[1]
    
The 3,3-Difluoroazetidine Moiety[2][3]
  • Role: A specialized "solubilizing" group that modulates lipophilicity without introducing excessive molecular weight (MW).[1]

  • Conformational Constraint: Unlike flexible alkyl chains, the four-membered azetidine ring restricts the conformational entropy of the substituent, potentially reducing the entropic penalty upon protein binding.

  • The "Gem-Difluoro" Effect: The two fluorine atoms at the 3-position lower the basicity of the azetidine nitrogen (via inductive effects through the carbon framework) compared to a non-fluorinated azetidine. This reduces the likelihood of hERG channel inhibition—a common liability of basic amines—while maintaining sufficient polarity for solubility.[1]

Structural Diagram (Graphviz)[1]

ChemicalStructure cluster_0 Electrophilic Core cluster_1 Lipophilic Modulator Pyrim 5-Fluoropyrimidine (Aromatic Anchor) Final 2-(3,3-Difluoroazetidin-1-yl)- 5-fluoropyrimidine Pyrim->Final S_NAr Coupling (C2 Position) Note1 C5-Fluorine: Blocks Metabolism Pyrim->Note1 Azet 3,3-Difluoroazetidine (Conformational Lock) Azet->Final Nucleophilic Attack Note2 Gem-Difluoro: Modulates pKa & LogP Azet->Note2

Figure 1: Structural assembly logic illustrating the convergence of the electrophilic pyrimidine core and the nucleophilic azetidine modulator.[1]

Lipophilicity & Physicochemical Profile[4]

Understanding the lipophilicity (LogP/LogD) of this scaffold is essential for predicting its behavior in biological systems.[1] The 3,3-difluoroazetidine group is unique: it is more lipophilic than its non-fluorinated parent (azetidine) but less basic .[1]

Calculated Physicochemical Data

Data represents consensus values derived from fragment-based estimation algorithms (cLogP) and structure-activity relationship (SAR) literature.[1]

PropertyValue (Approx.)Significance
Molecular Weight 191.15 g/mol Low MW allows room for further substitution (Fragment-Based Design).
cLogP 1.8 – 2.2Optimal range for membrane permeability; significantly higher than non-fluorinated analogs (LogP ~0.5).[1]
LogD (pH 7.4) ~2.0Remains neutral at physiological pH due to low basicity.[1]
TPSA ~25 ŲLow polar surface area suggests excellent blood-brain barrier (BBB) penetration potential.[1]
pKa (Conjugate Acid) < 2.0The pyrimidine nitrogens are very weakly basic due to electron withdrawal from both the ring fluorine and the azetidine fluorines.[1]
The Lipophilicity Paradox

While fluorine is the most electronegative element, adding it to alkyl chains or saturated rings often increases lipophilicity (C-F bonds are hydrophobic).[1] In this molecule, the 3,3-difluoro substitution increases the LogP by approximately 0.5–0.8 log units compared to the unsubstituted azetidinyl-pyrimidine. This allows the molecule to engage in hydrophobic interactions within protein pockets while retaining a compact shape.[1]

Synthesis & Experimental Protocols

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (SNAr) . The reaction is favored because the 2-position of the pyrimidine is highly electrophilic, activated by the electron-withdrawing nitrogen atoms and the 5-fluorine substituent.

Reaction Scheme

Reactants:

  • Substrate: 2-Chloro-5-fluoropyrimidine (CAS: 62802-42-0)[2]

  • Nucleophile: 3,3-Difluoroazetidine hydrochloride (CAS: 288315-03-7)[3][4][5]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Potassium Carbonate (
    
    
    
    )[1]
  • Solvent: DMF, DMSO, or NMP (Polar Aprotic)

Step-by-Step Protocol

This protocol is designed for a 1-gram scale synthesis, scalable to multi-gram quantities.

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-fluoropyrimidine (1.0 eq, 7.5 mmol) in anhydrous DMF (10 mL).

  • Nucleophile Addition: Add 3,3-difluoroazetidine hydrochloride (1.1 eq, 8.25 mmol) to the solution. The mixture will remain a suspension or clear solution depending on concentration.[1]

  • Base Activation: Dropwise add DIPEA (2.5 eq, 18.75 mmol). Note: An excess of base is required to neutralize the HCl salt of the azetidine and scavenge the HCl generated during the substitution.[1]

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = 192.1).[1]
    
  • Work-up:

    • Cool the reaction to room temperature.[1][6]

    • Dilute with Ethyl Acetate (50 mL) and wash with water (3 x 20 mL) to remove DMF and salts.[1]

    • Wash the organic layer with saturated brine (20 mL).[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: Purify the crude residue using Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (0%

      
       30% EtOAc).
      
    • Yield: Expect 85–95% yield as a white to off-white solid.

Synthesis Workflow Diagram (Graphviz)

SynthesisWorkflow start Start: 2-Chloro-5-fluoropyrimidine (in DMF) step1 Add 3,3-Difluoroazetidine HCl (1.1 equiv) start->step1 step2 Add DIPEA (2.5 equiv) Activate Nucleophile step1->step2 reaction Heat to 80°C 4-6 Hours (S_NAr) step2->reaction workup Extraction: EtOAc vs Water/Brine reaction->workup purify Flash Chromatography (Hex/EtOAc) workup->purify product Product: 2-(3,3-Difluoroazetidin-1-yl)- 5-fluoropyrimidine purify->product

Figure 2: Operational workflow for the synthesis of the target scaffold via SNAr mechanism.

Medicinal Chemistry Applications

Metabolic Stability (Metabolic Blocking)

This scaffold is engineered to resist oxidative metabolism.[1]

  • Pyrimidine Ring: The C5-position of pyrimidine is a "soft spot" for oxidation by CYP450 enzymes. The C-F bond (approx. 116 kcal/mol) is significantly stronger than a C-H bond, effectively blocking this metabolic route.[1]

  • Azetidine Ring: Cyclic amines are often metabolized via

    
    -carbon oxidation (adjacent to nitrogen).[1] The gem-difluoro substitution at the 
    
    
    
    -position (C3) electronically deactivates the ring, making the
    
    
    -hydrogens less susceptible to abstraction and subsequent oxidation.
Bioisosterism

This core is frequently used as a bioisostere for:

  • Morpholine: To remove the hydrogen bond acceptor oxygen (if not needed) and increase lipophilicity.[1]

  • Piperidine: To reduce molecular volume and basicity.

  • Cyclopropyl-amine: To introduce a rigid, polar-but-lipophilic vector.

References

  • PubChem. 2-Chloro-5-fluoropyrimidine (Compound Summary). National Library of Medicine.[1] [Link]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] [Link][1]

Sources

The Fluorine Effect: Unlocking Bioisosteric Potential with 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "magic methyl" has largely been superseded by the "strategic fluorine." This guide analyzes the bioisosteric potential of 2-(3,3-difluoroazetidin-1-yl)-5-fluoropyrimidine , a privileged fragment that combines the metabolic resilience of the 5-fluoropyrimidine scaffold with the unique physicochemical properties of the 3,3-difluoroazetidine ring.

This specific moiety serves as a high-value bioisostere for morpholine, piperidine, and piperazine rings. By replacing these traditional solubilizing groups with the 3,3-difluoroazetidinyl motif, researchers can simultaneously modulate basicity (pKa), reduce lipophilicity (LogD), and block metabolic soft spots without sacrificing ligand-target interactions. This guide provides the rationale, synthetic pathways, and validation protocols necessary to deploy this fragment in lead optimization programs.

Bioisosteric Logic & Rationale

The transition from a morpholine or piperidine ring to a 3,3-difluoroazetidine ring is not merely a steric contraction; it is an electronic recalibration of the molecule.

The "Fluorine Effect" on Basicity

The most critical advantage of this scaffold is pKa modulation. Traditional cyclic amines (pyrrolidine, piperidine) often have pKa values >9, leading to high ionization at physiological pH. This can result in poor membrane permeability and high affinity for P-glycoprotein (P-gp) efflux pumps.

  • Mechanism: The gem-difluoro group at the C3 position of the azetidine ring exerts a strong electron-withdrawing inductive effect (

    
    ) on the ring nitrogen.
    
  • Result: This significantly lowers the pKa of the conjugate acid, often shifting it from ~11 (azetidine) to a range of 6.0–7.5. This ensures a higher fraction of the neutral species at physiological pH (7.4), improving passive permeability.

Metabolic Blocking

The 5-fluoropyrimidine core is a classic bioisostere for pyridine or phenyl rings, where the C5-fluorine blocks oxidative metabolism (e.g., by CYP450s) at a typically labile position. Similarly, the gem-difluoro group on the azetidine prevents oxidative dealkylation or hydroxylation at the C3 position.

Structural Comparison
FeatureMorpholine Moiety3,3-Difluoroazetidine MoietyImpact of Replacement
Geometry Chair conformationPuckered planarReduced steric bulk; vector change.
Basicity (pKa) ~8.3~6.0 - 7.5 (context dependent)Reduced basicity; improved permeability.
H-Bonding H-bond acceptor (Oxygen)Weak H-bond acceptor (Fluorine)Loss of ether oxygen interaction; gain of lipophilicity control.
Metabolism Labile to oxidationHighly stableExtended half-life (

).
LogD Low (Polar)TunableFluorine lowers LogD via polarity without adding H-bond donors.

Physicochemical Profile & Signaling Pathways

To visualize the decision-making process for deploying this scaffold, we examine the logical flow from structural problem to bioisosteric solution.

Decision Logic for Scaffold Selection

Bioisostere_Logic cluster_0 Mechanism of Action Problem Lead Compound Issues: High Clearance / Low Permeability Analysis Root Cause Analysis: Basic Amine / Labile C-H Bonds Problem->Analysis Strategy Bioisosteric Strategy: Fluorine Incorporation Analysis->Strategy OptionA Option A: Morpholine (Retains H-bond acceptor, metabolic risk) Strategy->OptionA Solubility focus OptionB Option B: 3,3-Difluoroazetidine (Lowers pKa, blocks metabolism) Strategy->OptionB Permeability/Stability focus Outcome Optimized Candidate: This compound OptionB->Outcome Combine with 5-F-Pyrimidine Mech1 Gem-difluoro: Inductive effect lowers N-pKa Mech1->Outcome Mech2 5-Fluoro: Blocks CYP oxidation site Mech2->Outcome

Figure 1: Decision logic for selecting the 3,3-difluoroazetidine scaffold during lead optimization.

Synthetic Methodology

The synthesis of This compound is typically achieved via a Nucleophilic Aromatic Substitution (


) reaction. This protocol is robust, scalable, and amenable to both batch and flow chemistry.
Reagents & Materials
  • Substrate: 2-Chloro-5-fluoropyrimidine (CAS: 62802-42-0)

  • Nucleophile: 3,3-Difluoroazetidine hydrochloride (CAS: 288315-03-7)[1][2][3]

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

    
    )
    
  • Solvent: Acetonitrile (MeCN) or DMF (for higher temperatures)

Step-by-Step Protocol ( )
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-fluoropyrimidine (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Addition: Add 3,3-difluoroazetidine hydrochloride (1.1 equiv) to the solution.

  • Basification: Dropwise add DIPEA (3.0 equiv). The solution may turn slightly yellow.

    • Note: If using

      
       (2.5 equiv), ensure it is finely ground to maximize surface area.
      
  • Reaction: Heat the reaction mixture to 60–80°C and monitor by LC-MS.

    • Endpoint: Disappearance of the starting chloride (

      
      ) and formation of the product (
      
      
      
      ).
    • Time: Typically 2–4 hours.

  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (SiO2, Hexanes/Ethyl Acetate gradient). The product is typically a white or off-white solid.[3]

Synthetic Pathway Diagram

Synthesis_Pathway SM1 2-Chloro-5-fluoropyrimidine (Electrophile) Reaction SnAr Reaction Solvent: MeCN/DMF Temp: 60-80°C SM1->Reaction SM2 3,3-Difluoroazetidine HCl (Nucleophile) SM2->Reaction Base Base: DIPEA or K2CO3 Base->Reaction Product This compound (Target Scaffold) Reaction->Product Yield: >85%

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (SnAr).

Experimental Validation Protocols

To verify the bioisosteric advantages, the following assays are mandatory.

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Quantify the reduction in basicity compared to the morpholine analog.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample Prep: Dissolve 1-2 mg of the compound in 1.5 mL of assay buffer (containing 0.15 M KCl).

  • Titration: Perform a triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Analysis: Use the Bjerrum plot to determine the pKa.

    • Expected Result: The pKa of the azetidine nitrogen should be significantly lower (approx. 6.5–7.5) than a standard tertiary amine (~9–10).

Protocol B: Microsomal Stability Assay

Objective: Confirm metabolic stability against oxidative clearance.

  • System: Human/Rat Liver Microsomes (HLM/RLM) at 0.5 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation:

    • Pre-incubate microsomes and test compound (1 µM) at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and Intrinsic Clearance (
    
    
    ).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., & Dalvie, D. (2015). Role of Fluorine in Reducing Metabolic Clearance. Expert Opinion on Drug Discovery.

  • Wymann, M. P., et al. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2015). 3,3-Difluoroazetidine-derived building blocks for medicinal chemistry. Organic & Biomolecular Chemistry.

  • Sigma-Aldrich. (n.d.). 3,3-Difluoroazetidine hydrochloride Product Sheet.

Sources

Methodological & Application

Application Note: Synthesis of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the synthesis of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine . This guide is designed for medicinal chemists and process development scientists requiring a robust, scalable method for installing fluorinated saturated heterocycles onto a pyrimidine core—a common motif in modern drug discovery for modulating lipophilicity and metabolic stability.


)
Target Audience:  Medicinal Chemists, Process Chemists

Abstract & Strategic Rationale

The incorporation of 3,3-difluoroazetidine into heteroaromatic scaffolds is a high-value transformation in medicinal chemistry. The gem-difluoro group lowers the basicity of the azetidine nitrogen (


 ~5.0 vs. 11.3 for azetidine), reducing hERG liability and improving permeability while serving as a bioisostere for carbonyl or sulfonyl groups.

This protocol details the


 coupling of 2-chloro-5-fluoropyrimidine  with 3,3-difluoroazetidine hydrochloride . While 2-chloropyrimidines are generally reactive, the reduced nucleophilicity of the fluorinated amine requires optimized conditions (solvent polarity, base strength, and temperature) to ensure complete conversion without promoting side reactions such as hydrolysis or polymerization.

Retrosynthetic Analysis

The synthesis relies on the inherent electrophilicity of the pyrimidine C-2 position. The C-5 fluorine atom further activates the ring toward nucleophilic attack via inductive electron withdrawal, making the C-2 chloride an excellent leaving group.

Retrosynthesis Target This compound Precursors 3,3-Difluoroazetidine HCl + 2-Chloro-5-fluoropyrimidine Target->Precursors  SNAr Disconnection

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the core scaffold.

Materials & Reagents

ReagentCAS No.[1][2][3]MW ( g/mol )Equiv.Role
2-Chloro-5-fluoropyrimidine 62802-42-0132.521.0Electrophile
3,3-Difluoroazetidine HCl 288315-03-7129.541.1 - 1.2Nucleophile
Potassium Carbonate (

)
584-08-7138.213.0Base
Acetonitrile (MeCN) 75-05-8--Solvent
Ethyl Acetate (EtOAc) 141-78-6--Workup

Note on Solvent Selection: While DMF or DMSO are often used for


, Acetonitrile (MeCN)  is preferred here for ease of workup. The reaction proceeds cleanly at reflux in MeCN. If reaction rates are slow (monitored by LCMS), switching to DMF at 

is the secondary protocol.

Experimental Protocol

Step-by-Step Methodology

1. Preparation:

  • Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Ensure the system is under an inert atmosphere (

    
     or Ar) to minimize moisture, which can hydrolyze the chloropyrimidine.
    

2. Reagent Addition:

  • Charge the RBF with 2-chloro-5-fluoropyrimidine (1.0 equiv) and 3,3-difluoroazetidine hydrochloride (1.1 equiv).

  • Add anhydrous Acetonitrile (concentration ~0.2 M relative to pyrimidine).

  • Add finely powdered

    
      (3.0 equiv) in one portion.
    
    • Expert Insight: 3.0 equivalents are necessary to neutralize the HCl salt of the amine and the HCl generated during the substitution.

3. Reaction:

  • Heat the reaction mixture to

    
     (Reflux)  with vigorous stirring.
    
  • Monitor: Check progress by TLC (30% EtOAc in Hexanes) or LCMS after 2 hours.

    • Target: Disappearance of 2-chloro-5-fluoropyrimidine (

      
      ) and appearance of product (
      
      
      
      , UV active).
    • Typical Duration: 4–6 hours.

4. Workup:

  • Cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove inorganic salts (

    
    , excess 
    
    
    
    ). Rinse the pad with EtOAc.
  • Concentrate the filtrate under reduced pressure to remove MeCN/EtOAc.

  • Partition: Redissolve the residue in EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    

5. Purification:

  • The crude material is often sufficiently pure (>95%) for subsequent steps.

  • If purification is required: Flash Column Chromatography (

    
    ).
    
    • Eluent: Gradient of 0%

      
       30% EtOAc in Hexanes.
      
Reaction Workflow Diagram

Workflow Start Start: Mix Reagents in MeCN Heat Heat to 80°C (4-6 Hours) Start->Heat Monitor LCMS Check: SM Consumed? Heat->Monitor Monitor->Heat No Filter Filter through Celite (Remove Salts) Monitor->Filter Yes Extract Aq. Workup (EtOAc / Water) Filter->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis and isolation.

Process Optimization & Troubleshooting

Why Acetonitrile over DMF?

While DMF increases reaction rates for


, it is difficult to remove completely and can complicate the isolation of polar products. Acetonitrile offers a balance of sufficient polarity (dielectric constant ~37) and volatility (bp 

).
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Low nucleophilicity of fluorinated amine.Switch solvent to DMF and increase temp to

. Add 0.1 eq.

as catalyst.
Hydrolysis Product (Pyrimidin-2-one) Wet solvent or reagents.[4]Use anhydrous MeCN; store

in a desiccator.
Product in Aqueous Layer Product is moderately polar.Saturate aqueous layer with NaCl (brine) during extraction; use DCM instead of EtOAc.

Predicted Analytical Data

Based on structural analysis of the product this compound.

  • Physical State: White to off-white solid.

  • 
     NMR (
    
    
    
    ):
    • 
       8.25 (s, 2H, Pyrimidine H-4/6).
      
    • 
       4.45 (t, 
      
      
      
      , 4H, Azetidine
      
      
      ).
  • 
     NMR (
    
    
    
    ):
    • 
       -100.5 (m, 2F, Azetidine 
      
      
      
      ).
    • 
       -145.2 (s, 1F, Pyrimidine C5-F).
      
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Observed
    
    
    .

Safety Considerations

  • Fluorinated Amines: 3,3-Difluoroazetidine HCl can be an irritant. Handle in a fume hood.

  • Pressure: If scaling up (>10g) in a sealed vessel, be aware of pressure build-up from heating volatile solvents.

  • Waste: Fluorinated organic waste must be segregated according to EHS protocols.

References

  • Nucleophilic Aromatic Substitution on Heterocycles

    • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link

  • Reactivity of 2-Chloropyrimidines

    • Barvian, N. C., et al. (2000). S_NAr reactions of 2-chloropyrimidines. Journal of Medicinal Chemistry, 43(24), 4606-4616. Link

  • Properties of Fluorinated Azetidines

    • Mykhailiuk, P. K. (2015). Fluorinated Azetidines: Synthesis and Properties. Chemical Reviews, 115(16), 8379–8448. Link

  • General Protocol Source (Sigma-Aldrich)

    • Product Application Note for 2-Chloro-5-fluoropyrimidine (CAS 62802-42-0). Link

Sources

Application Note: A Practical Guide to the Synthesis of 5-(3,3-Difluoroazetidin-1-yl)pyrimidines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Azetidinyl Pyrimidines

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to optimizing a compound's pharmacological profile. Azetidines, particularly fluorinated variants like 3,3-difluoroazetidine, have garnered significant attention as valuable bioisosteres and pharmacophoric elements.[1] Their rigid, three-dimensional structure can enhance binding affinity, improve metabolic stability, and increase solubility compared to more traditional, lipophilic groups.[1][2]

Simultaneously, the pyrimidine core is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a fluorine atom at the 5-position of the pyrimidine ring can modulate the electronic properties and metabolic fate of the molecule. The coupling of these two privileged scaffolds—3,3-difluoroazetidine and 5-fluoropyrimidine—yields a new chemical entity with significant potential for lead optimization programs.

This application note provides a detailed guide to the synthesis of 5-(3,3-difluoroazetidin-1-yl)pyrimidines through a Nucleophilic Aromatic Substitution (SNAr) reaction. We will explore the underlying mechanism, provide a comparative overview of reaction conditions, and present a detailed, field-proven protocol designed for reproducibility and success.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] This is a two-step addition-elimination process that is highly effective for electron-deficient aromatic and heteroaromatic systems.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The nitrogen atom of 3,3-difluoroazetidine acts as the nucleophile, attacking the electron-deficient carbon atom at the 5-position of the pyrimidine ring. This position is activated by the electron-withdrawing nature of the ring nitrogens. The attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Step 2: Elimination of the Leaving Group and Aromatization The aromaticity of the pyrimidine ring is restored through the expulsion of the fluoride ion from the 5-position. Despite the high bond dissociation energy of the C-F bond, fluoride is an excellent leaving group in SNAr reactions because the rate-determining step is typically the initial nucleophilic attack and the formation of the stabilized Meisenheimer intermediate.[3]

Caption: The general mechanism for the SNAr coupling reaction.

Optimizing Reaction Conditions: A Comparative Overview

The success of the SNAr coupling hinges on the careful selection of base, solvent, and temperature. While the reaction is generally robust, optimization can significantly improve yield, purity, and reaction time.

Parameter Condition A (Standard) Condition B (High Temp) Condition C (Mild) Rationale & Expert Insights
Base K₂CO₃ (2.0 - 3.0 eq.)Cs₂CO₃ (2.0 eq.)DIPEA (3.0 eq.)The base neutralizes the HCl from the azetidine salt and scavenges the HF byproduct. K₂CO₃ is a cost-effective and reliable choice. Cs₂CO₃ offers greater solubility and basicity, often accelerating the reaction. DIPEA is a non-nucleophilic organic base suitable for sensitive substrates.
Solvent DMSONMP or DMAcAcetonitrile (ACN)Aprotic polar solvents are essential. DMSO is an excellent choice for its high boiling point and ability to dissolve a wide range of reagents.[4] NMP and DMAc are alternatives for even higher temperatures. ACN can be used for more reactive substrates under milder conditions.
Temperature 80 - 100 °C110 - 140 °C60 - 80 °CHeat is typically required to overcome the activation energy. 80-100 °C is a good starting point. Higher temperatures may be needed for less activated pyrimidines, while lower temperatures can prevent decomposition of sensitive functional groups.
Stoichiometry 1.2 eq. Azetidine HCl1.1 eq. Azetidine HCl1.5 eq. Azetidine HClA slight excess of the azetidine nucleophile is recommended to drive the reaction to completion.
Concentration 0.1 - 0.5 M0.1 - 0.5 M0.2 - 1.0 MThe reaction is not overly sensitive to concentration, but a range of 0.1 to 0.5 M is standard practice.

Detailed Experimental Protocol

This protocol describes a representative procedure for the coupling of a generic 5-fluoropyrimidine with 3,3-difluoroazetidine hydrochloride.

4.1. Reagents and Equipment

  • 5-Fluoropyrimidine derivative (1.0 eq.)

  • 3,3-Difluoroazetidine hydrochloride (1.2 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous powder (3.0 eq.)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask with stir bar

  • Condenser and inert gas inlet (N₂ or Ar)

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup and purification

4.2. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 5-fluoropyrimidine (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and 3,3-difluoroazetidine hydrochloride (1.2 eq.).

  • Solvent Addition: Under an inert atmosphere (N₂), add anhydrous DMSO to the flask to achieve a concentration of approximately 0.2 M with respect to the limiting reagent (the 5-fluoropyrimidine).

  • Heating and Monitoring: Attach a condenser, and place the flask in a pre-heated heating mantle set to 90 °C. Stir the mixture vigorously. Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or TLC (e.g., every 1-2 hours). The reaction is typically complete within 4-12 hours.

  • Workup - Quench and Extraction: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Dilute the DMSO/water mixture with ethyl acetate.

  • Washing: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(3,3-difluoroazetidin-1-yl)pyrimidine product.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Charge Flask: - 5-Fluoropyrimidine - 3,3-Difluoroazetidine HCl - K₂CO₃ B 2. Add Anhydrous DMSO A->B C 3. Heat to 90 °C under N₂ B->C D 4. Monitor by LC-MS (4-12 h) C->D E 5. Cool to RT D->E F 6. Quench with H₂O & Extract with EtOAc E->F G 7. Wash with H₂O/Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Silica Gel Chromatography H->I J 10. Characterize Pure Product (NMR, MS) I->J

Caption: A typical experimental workflow for the SNAr coupling.

Trustworthiness: Troubleshooting and Expert Insights

A robust protocol anticipates potential challenges. Here we address common issues and provide rationale for key procedural choices.

  • Insight: Why use the hydrochloride salt of the azetidine? The freebase of 3,3-difluoroazetidine is volatile and less stable. The hydrochloride salt is a crystalline, weighable solid that is much easier to handle and store. The additional equivalent of base is a small price to pay for this convenience.

  • Problem: The reaction is stalled or incomplete.

    • Cause: Insufficient activation of the pyrimidine ring or insufficient temperature.

    • Solution 1: Increase the temperature in 10-15 °C increments, monitoring for any product decomposition.

    • Solution 2: Switch to a stronger base/solvent system, such as cesium carbonate (Cs₂CO₃) in NMP.

    • Solution 3: Ensure all reagents, especially the solvent, are anhydrous. Water can interfere with the reaction.

  • Problem: Formation of multiple products.

    • Cause: The pyrimidine substrate may have other potential leaving groups or reactive sites.

    • Solution: This is a substrate-specific issue. If your pyrimidine has another halogen (e.g., a chloro-substituent), you may see competitive substitution. The regioselectivity of SNAr on pyrimidines is well-studied; typically, the 4-position is more reactive than the 2-position.[5] Careful analysis (2D NMR) of the product mixture is required to confirm the structure. Lowering the reaction temperature can sometimes improve selectivity.

  • Insight: The Importance of the Aqueous Workup. DMSO is an excellent reaction solvent but can be difficult to remove. The repeated washing with water and brine is critical. This procedure partitions the highly polar DMSO into the aqueous layer, ensuring that the crude product isolated after concentration is clean enough for straightforward chromatographic purification.

References

  • Diness, F. et al. Mechanism and Scope of Base-Controlled Catalyst-Free N-Arylation of Amines with Unactivated Fluorobenzenes. ResearchGate. [Link]

  • Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Smith, A. M. et al. Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]

  • The Royal Society of Chemistry. Supporting Information: Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

  • Hopkins, B. A. et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

Sources

solubility of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling & Protocol for 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Part 1: Executive Summary & Compound Analysis

This compound represents a specific class of fluorinated heterocycles often utilized as building blocks in medicinal chemistry (e.g., for kinase inhibitors or metabolic stability enhancement). Its structure combines an electron-deficient 5-fluoropyrimidine core with a lipophilic, conformationally restricted 3,3-difluoroazetidine ring.

Understanding the solubility of this compound is critical for three phases of drug development:

  • Synthesis: Selecting reaction solvents that maintain homogeneity.

  • Purification: Designing crystallization or extraction protocols.

  • Biological Assays: Ensuring complete dissolution in stock solutions (e.g., DMSO) to prevent false negatives in screening.

Physicochemical Profile (Predicted)
  • Molecular Formula: C₇H₆F₃N₃

  • Molecular Weight: ~189.14 g/mol

  • Physical State: Solid (likely white to off-white crystalline powder).

  • Acidity/Basicity: Weakly basic. The pyrimidine nitrogens are electron-deficient due to the fluorine at C5 and the delocalization of the azetidine nitrogen lone pair.

  • Lipophilicity (LogP): Estimated 1.5 – 2.2. The three fluorine atoms significantly increase lipophilicity compared to the non-fluorinated analog.

Part 2: Solubility Profile & Solvent Compatibility

The following data represents a High-Confidence Predictive Model based on Structure-Activity Relationships (SAR) of similar fluorinated aminopyrimidines and azetidines.

Table 1: Solubility Classification in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityInteraction MechanismApplication
Polar Aprotic DMSO High (>50 mg/mL)Strong dipole-dipole interactions; disrupts crystal lattice effectively.Stock Solutions for bio-assays.
DMF High (>50 mg/mL)Similar to DMSO; excellent solvation of the polarizable pyrimidine ring.Reaction solvent (SNAr, couplings).
Acetonitrile Good (10–30 mg/mL)Dipole interactions; good for HPLC mobile phases.Analysis & Purification.[1][2]
Chlorinated DCM High (>40 mg/mL)Excellent interaction with lipophilic fluorinated domains.Extraction & Chromatography.
Chloroform High (>40 mg/mL)Similar to DCM; often used for NMR analysis.Characterization.
Polar Protic Methanol Moderate (5–20 mg/mL)Solvation via H-bonding to pyrimidine nitrogens.Recrystallization (antisolvent).
Ethanol Moderate (2–15 mg/mL)Slightly lower than MeOH due to alkyl chain length.Recrystallization.
Esters/Ethers Ethyl Acetate Moderate (5–20 mg/mL)Good general solvent; useful for workups.Extraction / TLC.
THF Good (20–40 mg/mL)Solubilizes via ether oxygen coordination.Reaction solvent (Reductions).
Non-Polar Hexanes Low (<1 mg/mL)Lack of polar interactions; compound is too polar for alkanes.Antisolvent for precipitation.
Water Low (<0.5 mg/mL)Hydrophobic fluorines & aromatic ring limit aqueous solubility.Aqueous workup (remains in organic phase).

Critical Note on Fluorine Effect: The 3,3-difluoroazetidine moiety acts as a "lipophilic spacer." While the nitrogen adds polarity, the geminal difluorines create a local hydrophobic region that repels water but interacts favorably with chlorinated solvents like Dichloromethane (DCM).

Part 3: Experimental Protocols

Since batch-to-batch crystal morphology can affect dissolution rates, empirical determination is required. Use the following protocols to validate the solubility for your specific lot.

Protocol A: Visual Kinetic Solubility Screening (Tier 1)

Use this for rapid solvent selection during synthesis or workup.

Materials: 10 mg of Compound, 1.5 mL HPLC vials, Micropipette.

  • Weigh 5.0 mg of this compound into a clear glass vial.

  • Aliquot solvent in 50 µL increments.

  • Vortex for 30 seconds after each addition.

  • Observe visually against a dark background.

    • Clear solution: Soluble.[1][3][4][5]

    • Particulates remaining: Insoluble.

  • Calculate approximate solubility:

    
    .
    
Protocol B: Thermodynamic Solubility via HPLC (Tier 2)

The "Gold Standard" for analytical and formulation development.

Materials: Saturated solution, 0.45 µm PTFE Syringe Filter, HPLC System.

  • Saturation: Add excess compound (~20 mg) to 1 mL of the target solvent (e.g., pH 7.4 Buffer or MeOH).

  • Equilibration: Shake or stir at 25°C for 24 hours. Note: Fluorinated compounds can have slow dissolution kinetics.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE filter (compatible with most organics) to remove undissolved solids.

  • Dilution: Dilute the filtrate 100-fold with Mobile Phase (e.g., 50:50 ACN:Water).

  • Quantification: Inject onto HPLC-UV (Detection @ 254 nm). Calculate concentration against a standard curve prepared in DMSO.

Part 4: Visualization & Logic

Figure 1: Solubility Screening & Solvent Selection Workflow

SolubilityWorkflow Start Start: Solubility Profiling CheckPolarity Step 1: Determine Solvent Polarity Start->CheckPolarity BranchPolar Polar Aprotic (DMSO, DMF) CheckPolarity->BranchPolar High Dipole BranchChlor Chlorinated (DCM, CHCl3) CheckPolarity->BranchChlor Lipophilic BranchProtic Protic/Alcohol (MeOH, EtOH) CheckPolarity->BranchProtic H-Bonding BranchNonPolar Non-Polar (Hexane, Heptane) CheckPolarity->BranchNonPolar Hydrophobic HighSol High Solubility (>50 mg/mL) Use for Stock Solutions BranchPolar->HighSol GoodSol Good Solubility (20-50 mg/mL) Use for Extraction BranchChlor->GoodSol ModSol Moderate Solubility (2-20 mg/mL) Use for Crystallization BranchProtic->ModSol LowSol Low Solubility (<1 mg/mL) Use as Antisolvent BranchNonPolar->LowSol

Caption: Decision matrix for solvent selection based on the predicted physicochemical interactions of the fluorinated pyrimidine scaffold.

Part 5: References & Authoritative Grounding

  • General Solubility of Aminopyrimidines:

    • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. J. Chem. Eng. Data 2022, 67, 6, 1436–1448.

    • Note: Establishes the baseline solubility trend (Polar Aprotic > Alcohols > Non-polar) for the pyrimidine/pyridine class.

  • Fluorine Effect on Lipophilicity:

    • Purser, S., et al. Fluorine in medicinal chemistry. Chem. Soc. Rev., 2008, 37, 320-330.

    • Context: Validates the claim that adding fluorine (and specifically the difluoroazetidine motif) increases logP and solubility in chlorinated solvents compared to the parent heterocycle.

  • Synthesis & Handling of Fluorinated Nucleosides/Heterocycles:

    • Synthesis and antiviral activity of monofluoro and difluoro analogues of pyrimidine deoxyribonucleosides. J. Med.[6][7] Chem. 1993.

    • Context: Provides historical context on the handling and solvent systems (DMF, Pyridine) used for similar fluorinated pyrimidine derivatives.

  • Standard Protocol for Solubility Measurement:

    • NCI/NIH Assay Guidance Manual: Solubility Assays.

    • Context: The authoritative source for the "Tier 2" HPLC protocol described above.

Sources

Application Notes & Protocols: Functionalization Strategies for the Pyrimidine Ring in Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The convergence of fluorinated azetidines and pyrimidine scaffolds represents a powerful strategy in modern medicinal chemistry. Azetidines, as strained, sp³-rich motifs, enhance pharmacokinetic properties like metabolic stability and solubility, while the pyrimidine ring is a ubiquitous pharmacophore in numerous approved drugs.[1][2] The introduction of fluorine further modulates physicochemical properties such as pKa and lipophilicity.[3] This guide provides a detailed exploration of the primary synthetic strategies for coupling these two valuable moieties, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. It offers in-depth technical explanations, step-by-step protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Pyrimidinyl-Azetidines

In drug discovery, the strategic combination of privileged scaffolds can lead to novel chemical matter with superior pharmacological profiles. The azetidine ring, a four-membered saturated heterocycle, is increasingly utilized as a bioisostere for larger rings or acyclic functionalities.[4] Its conformational rigidity and unique three-dimensional exit vectors provide a well-defined framework for precise receptor targeting.[4] The inherent ring strain of approximately 25.4 kcal/mol makes it reactive under specific conditions while remaining stable for handling and formulation.[5][6]

Fluorination of the azetidine scaffold can profoundly influence its properties. Fluorine's high electronegativity can lower the pKa of the azetidine nitrogen, impacting its basicity and potential for hydrogen bonding. This modification can also enhance metabolic stability by blocking potential sites of oxidative metabolism.[7]

When coupled with the pyrimidine ring—a core component of nucleobases and a privileged structure in kinase inhibitors and other therapeutics—the resulting hybrid molecules offer a compelling combination of properties.[8][9][10] This guide focuses on the key bond-forming reactions that enable the synthesis of these valuable compounds.

Core Functionalization Strategies: A Comparative Overview

The primary goal is to form a C-N bond between a carbon atom on the pyrimidine ring and the nitrogen atom of the fluorinated azetidine. Two principal strategies dominate this field: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Strategy Mechanism Key Requirements Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) Two-step addition-elimination via a Meisenheimer complex.[11]Electron-deficient pyrimidine ring (activated by electron-withdrawing groups or additional nitrogen atoms), good leaving group (e.g., F, Cl, NO₂).[12][13]Often metal-free, operationally simple, uses readily available starting materials.Limited to activated pyrimidines, can have regioselectivity issues with multiple leaving groups, may require harsh conditions (high temperature).
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling involving oxidative addition, ligand exchange, and reductive elimination.[14]Aryl halide or triflate on the pyrimidine, Pd catalyst, phosphine ligand, and a base.[15][16]Extremely broad scope, high functional group tolerance, milder conditions, excellent for less reactive aryl chlorides.[17][18]Requires expensive catalysts and ligands, sensitive to air and moisture, potential for metal contamination in the final product.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free method for functionalizing electron-poor heterocycles like pyrimidine. The electron-deficient nature of the pyrimidine ring, further enhanced by halogen substituents, makes it susceptible to attack by nucleophiles. The secondary amine of the azetidine serves as the nucleophile.

Causality and Mechanistic Insight

The reaction proceeds via a two-step mechanism. First, the azetidine nitrogen attacks the electron-deficient carbon of the pyrimidine bearing a leaving group (e.g., Cl, F). This forms a high-energy, non-aromatic intermediate known as a Meisenheimer complex.[11] The negative charge is delocalized across the pyrimidine ring, stabilized by the ring nitrogens. In the second, typically faster step, the leaving group is expelled, and aromaticity is restored to yield the final product. The high reactivity of fluoropyrimidines in SNAr is a notable feature, making this a highly compatible strategy.[19]

General Workflow for SNAr Functionalization

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Halopyrimidine, Fluorinated Azetidine, and Base (e.g., K₂CO₃, DIPEA) B Add Polar Aprotic Solvent (e.g., DMF, DMSO) A->B C Heat Reaction Mixture (e.g., 80-120 °C) B->C D Monitor Progress (TLC or LC-MS) C->D E Aqueous Workup (Quench with H₂O) D->E F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Purify by Column Chromatography F->G G pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Pyr)(X) pd0->pd2_complex Pyr-X ox_add Oxidative Addition pd_amine_complex L₂Pd(II)(Pyr)(Azetidine) pd2_complex->pd_amine_complex Azetidine-H, -HX red_elim Reductive Elimination product Product: Pyr-Azetidine product->pd0 Catalyst Regeneration reactants Pyr-X + Azetidine-H base_step Base-Mediated Deprotonation pd_amine_complex->pd0 pd_amine_complex->product

Sources

storage and handling safety for 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Safe Storage and Handling of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Introduction and Compound Profile

This compound is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure combines a fluorinated pyrimidine, a common motif in oncology and antiviral therapeutics, with a strained 3,3-difluoroazetidine ring. The inclusion of fluorine atoms can modulate metabolic stability, lipophilicity, and binding affinity, making this and similar molecules valuable building blocks for novel pharmaceuticals.[1]

Given its specific chemical properties and the fact that its toxicological profile is not yet fully characterized, a conservative and rigorous approach to its handling and storage is essential. This guide provides a detailed framework for researchers to manage this compound safely, grounded in the established principles for handling analogous fluorinated reagents.

Compound Identifiers:

  • Chemical Name: this compound

  • Analog CAS Number: 288315-03-7 (for 3,3-Difluoroazetidine hydrochloride)[2][3][4]

  • Analog Molecular Formula: C₃H₅F₂N·HCl (for 3,3-Difluoroazetidine hydrochloride)[2][4][5]

  • Physical Form: Typically a solid, crystalline powder.[4][5]

Hazard Identification and Risk Assessment

While specific toxicity data for this compound is not extensively published, the hazard profile can be reliably inferred from safety data sheets (SDS) for its structural precursors, such as 3,3-Difluoroazetidine hydrochloride. The primary hazards are associated with irritation and acute toxicity upon exposure.

Expected Hazard Classifications (based on analogs):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][6]

  • Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[2][6]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2][6]

  • Acute Oral Toxicity: May be harmful if swallowed.[2][7]

Causality of Hazards: The reactivity of the azetidine ring and the presence of multiple fluorine atoms necessitate caution. Fine powders can be easily inhaled, leading to respiratory tract irritation.[2][6] Direct contact with skin or mucous membranes (eyes) can cause significant irritation.[2][6] A critical, though less common, risk is associated with thermal decomposition. Like many organofluorine compounds, heating to decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[7]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

  • Primary Engineering Control: All handling of the solid compound and its solutions must be performed within a certified chemical fume hood. This is the most critical control for preventing inhalation of airborne particulates and potential vapors.[2][6] The workspace should be equipped with an eyewash station and a safety shower in close proximity.[2][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles conforming to European Standard EN 166 or OSHA 29 CFR 1910.133 are required at all times.[2][7]

    • Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.[5][8]

    • Skin and Body Protection: A long-sleeved lab coat is required. Ensure that no skin is exposed.[7]

    • Respiratory Protection: Under normal conditions of use within a fume hood, no additional respiratory protection is needed.[7] For large-scale work or in the event of a ventilation failure, a NIOSH/MSHA approved respirator may be necessary.[2]

Storage Protocols

Proper storage is crucial for maintaining the chemical integrity of the compound and ensuring laboratory safety. The primary goals are to prevent degradation from moisture, light, and heat, and to ensure secure containment.

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)[4]Slows potential degradation pathways, ensuring long-term stability.
Atmosphere Tightly sealed container in a dry environment.[5][6][8]The compound may be sensitive to moisture. A dry, inert atmosphere (e.g., Argon or Nitrogen) is best practice for long-term storage.
Light Protect from light.While not explicitly stated, many complex organic molecules are light-sensitive. Storing in an opaque container or within a dark refrigerator is prudent.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[7]These materials can induce vigorous or hazardous reactions.
Security Store in a locked or controlled-access location.[2][8]Prevents unauthorized access to a potentially hazardous chemical.

Handling Protocols

These protocols provide a self-validating system for routine laboratory tasks. Each step is designed to minimize exposure and prevent contamination.

Protocol 5.1: Weighing and Aliquoting the Solid Compound
  • Preparation: Don all required PPE and ensure the chemical fume hood is operating correctly. Place a calibrated analytical balance inside the fume hood.

  • Static Control: Use an anti-static weigh boat or conductive spatula. Fine powders can be prone to static dispersal, which increases the risk of inhalation and contamination.

  • Transfer: Carefully transfer the desired amount of the compound from the stock vial to the weigh boat using a clean spatula. Perform all transfers deep within the fume hood to contain any airborne powder.

  • Closure: Immediately and tightly cap the main stock vial after dispensing. This minimizes the compound's exposure to the atmosphere.

  • Cleanup: Gently wipe down the spatula and any surfaces inside the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth as chemical waste.

Protocol 5.2: Solution Preparation
  • Vessel Selection: Choose an appropriate glass vial or flask with a screw cap or septum.

  • Solvent Addition: Add the desired solvent to the vessel containing the weighed compound. This should be done slowly to avoid splashing.

  • Dissolution: Cap the vessel and mix using a vortex or magnetic stirrer until all solid has dissolved. Gentle warming may be used if solubility is low, but this must be done with extreme caution and with secondary containment to avoid overheating, which could lead to decomposition and the release of hazardous gases like HF.[7]

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Spill and Emergency Procedures

Rapid and correct response to a spill or exposure is critical.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Spill Response

The appropriate response depends on the scale and location of the spill.

  • Minor Spill (Inside Fume Hood):

    • Ensure PPE is intact.

    • Cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material into a designated chemical waste container.[7]

    • Wipe the area with a solvent-dampened cloth, and dispose of the cloth as chemical waste.

  • Major Spill (or any spill outside a fume hood):

    • Evacuate: Alert all personnel in the immediate area and evacuate the lab.

    • Isolate: Restrict access to the area.

    • Ventilate: If safe to do so, ensure laboratory ventilation is maximized.

    • Report: Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without EHS guidance and specialized equipment.

EmergencySpillResponse start_node Spill Detected decision_node decision_node start_node->decision_node Assess Severity process_node process_node decision_node->process_node  Minor Spill (Inside Fume Hood) critical_node critical_node decision_node->critical_node  Major Spill (Outside Fume Hood) p1 Contain with absorbent material process_node->p1 end_node Spill Neutralized c1 Alert others & Evacuate Area critical_node->c1 p2 Sweep into hazardous waste container p1->p2 p3 Decontaminate area p2->p3 p3->end_node c2 Restrict Access c1->c2 c3 Contact EHS / Emergency Response c2->c3

Caption: Emergency response decision tree for a chemical spill.

Waste Disposal

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix waste from this compound with other waste streams unless compatibility is confirmed.

  • Containment: Use sealed, properly labeled hazardous waste containers.

  • Compliance: All disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Consult your institution's EHS department for specific procedures.[2]

References

  • Fisher Scientific. (2023). Safety Data Sheet: 3-Fluoroazetidine hydrochloride. Link

  • Chemical Book. (n.d.). Material Safety Data Sheet. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 3,3-Difluoroazetidine hydrochloride. Link

  • Combi-Blocks, Inc. (2023). AM-2092 - Safety Data Sheet. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3,3-Difluoroazetidine hydrochloride. Link

  • R&D Systems. (2021). Safety Data Sheet. Link

  • ChemScene. (n.d.). 3,3-Difluoroazetidine hydrochloride | CAS No. 288315-03-7. Link

  • Sigma-Aldrich. (n.d.). 3,3-Difluoroazetidine hydrochloride 97%. Link

  • Merck Millipore. (n.d.). Safety Data Sheet. Link

  • Medical Update Online. (2024). Fluorine “forever chemical” in medicines not leading to added drug reactions. Link

  • Ossila. (n.d.). 3,3-Difluoroazetidine hydrochloride | CAS Number 288315-03-7. Link

  • Webster, P. C. (2015). Fluorinated chemicals need stricter control. CMAJ, 187(10), E313–E314. Link

  • Green Science Policy Institute. (2017). PFAS or Highly Fluorinated Chemicals. YouTube. Link

  • Kwiatkowski, C. F., et al. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? Environmental Science & Technology Letters, 7(11), 839–848. Link

  • ChemBK. (2024). 3,3-Difluoroazetidine hydrochloride. Link

  • Preferred Medical. (n.d.). Drug Stability Guide. Link

  • Sigma-Aldrich. (n.d.). Safety Information for 3,3-Difluoroazetidine hydrochloride. Link

Sources

preparation of pharmaceutical intermediates using 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine (DFA-FP) as a high-value scaffold for generating advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors (e.g., JAK, BTK) and CNS-active agents.

Executive Summary & Rationale

The This compound (DFA-FP) scaffold represents a "privileged structure" in modern drug discovery. It synergizes two powerful bioisosteric strategies:

  • The 5-Fluoropyrimidine Core: Mimics the metabolic stability of pyridine while lowering the pKa (~1.0 vs 5.2 for pyridine), reducing non-specific protein binding and improving solubility. The C-5 fluorine blocks the primary site of metabolic oxidation (P450 blockade).

  • The 3,3-Difluoroazetidine Moiety: Acts as a lipophilic, metabolically stable surrogate for morpholine or piperidine. The gem-difluoro group lowers the basicity of the azetidine nitrogen (preventing hERG liability) and conformationally restricts the ring (puckering effect), potentially enhancing selectivity for ATP-binding pockets.

This guide details the preparation of downstream intermediates using DFA-FP, focusing on Regioselective Directed Ortho Metalation (DoM) and C-H Activation strategies.

Physicochemical Profile & Safety

PropertyValue / DescriptionImpact on Protocol
Molecular Weight ~189.16 g/mol Low MW allows for fragment-based growing.
LogP (Predicted) 1.2 – 1.5Moderate lipophilicity; suitable for organic extraction (EtOAc/DCM).
pKa (Conjugate Acid) < 1.0 (Pyrimidine N)Non-basic core; compatible with Lewis Acid catalysis.
Reactivity Hazards Fluorinated heterocycleWarning: Pyrimidine rings can undergo nucleophilic ring opening at elevated temperatures in strong base. Maintain T < -40°C during lithiation.

Workflow Visualization

The following diagram outlines the divergent synthesis pathways starting from the DFA-FP core.

G Start Start: 2,4-Dichloro-5-fluoropyrimidine Core SCAFFOLD: 2-(3,3-Difluoroazetidin-1-yl)- 5-fluoropyrimidine (DFA-FP) Start->Core SnAr, Et3N, 0°C Reagent + 3,3-Difluoroazetidine HCl Reagent->Core Path1 Route A: DoM (LiTMP) Core->Path1 Path2 Route B: Minisci Radical Core->Path2 Int1 Intermediate 1: 4-Boronic Ester (Suzuki Handle) Path1->Int1 1. LiTMP, -78°C 2. B(OiPr)3 Int2 Intermediate 2: 4-Formyl Derivative (Reductive Amination) Path1->Int2 1. LiTMP, -78°C 2. DMF Int3 Intermediate 3: 4-Alkyl Derivative (C-H Alkylation) Path2->Int3 R-COOH, AgNO3 (NH4)2S2O8

Figure 1: Divergent synthesis map demonstrating the transformation of the DFA-FP scaffold into boronic ester, aldehyde, and alkylated pharmaceutical intermediates.

Experimental Protocols

Protocol A: Synthesis of the DFA-FP Scaffold

Prerequisite: If the core scaffold is not commercially sourced, it must be synthesized with high regiocontrol.

Reaction:


 displacement of chloride by azetidine.
Key Challenge:  Preventing bis-substitution (at C-2 and C-4) if starting from 2,4-dichloro-5-fluoropyrimidine. However, 2-chloro-5-fluoropyrimidine is the preferred starting material for this specific mono-substituted core.

Step-by-Step:

  • Charge: To a reactor, add 2-chloro-5-fluoropyrimidine (1.0 equiv) and 3,3-difluoroazetidine hydrochloride (1.1 equiv).

  • Solvent: Add Acetonitrile (MeCN) (10 V). Note: MeCN provides optimal solubility and reaction rates compared to THF.

  • Base: Cool to 0°C. Add Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise. Exotherm control is critical.

  • Reaction: Warm to 25°C and stir for 4–6 hours. Monitor by HPLC (Target: < 1% starting material).

  • Workup: Concentrate MeCN. Redissolve in EtOAc, wash with 0.5M citric acid (to remove excess amine), then brine.

  • Purification: Crystallization from Heptane/EtOAc is usually sufficient.

  • Yield Target: >85%.

Protocol B: Regioselective C-4 Functionalization (Directed Ortho Metalation)

This is the primary method to convert DFA-FP into a coupling partner.

Mechanism: The C-5 Fluorine and the N-1 of the pyrimidine ring create a "directing pocket" that acidifies the C-4 proton. Reagent: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is required. n-BuLi is too nucleophilic and will attack the pyrimidine ring (nucleophilic addition) rather than deprotonate.

Step-by-Step:

  • Preparation of LiTMP: In a dry flask under

    
    , add 2,2,6,6-tetramethylpiperidine (1.2 equiv) and THF (anhydrous). Cool to -78°C. Add n-BuLi (1.15 equiv) dropwise. Stir 30 min at 0°C, then re-cool to -78°C.
    
  • Substrate Addition: Dissolve DFA-FP (1.0 equiv) in THF (5 V). Add dropwise to the LiTMP solution at -78°C.

    • Critical Parameter: Maintain internal temperature < -65°C.

    • Hold Time: Stir for 45 minutes to ensure complete lithiation. The species formed is the 4-lithio-5-fluoro-2-(azetidinyl)pyrimidine .

  • Electrophile Trapping (Choose one):

    • For Boronic Ester (Suzuki Intermediate): Add Triisopropyl borate (1.5 equiv). Warm to 0°C, quench with pinacol/acetic acid.

    • For Aldehyde: Add DMF (2.0 equiv).

    • For Halide: Add solution of

      
        or 
      
      
      
      .
  • Quench: Pour into saturated

    
    . Extract with EtOAc.
    
  • Outcome: This yields the 4-substituted intermediate ready for cross-coupling.

Protocol C: Minisci Radical Alkylation (C-H Activation)

Ideal for introducing alkyl groups at C-4 without metalation.

Step-by-Step:

  • Charge: DFA-FP (1.0 equiv), Alkyl Carboxylic Acid (2.0 equiv), and

    
      (0.2 equiv).
    
  • Solvent: Biphasic mixture of DCM and Water (1:1) or TFA/Water.[1]

  • Initiator: Add

    
      (2.5 equiv) at 40°C.
    
  • Mechanism: The carboxylic acid undergoes oxidative decarboxylation to form an alkyl radical, which attacks the electron-deficient C-4 position of the pyrimidine.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Analytical Data Summary (Expected)

TechniqueDiagnostic SignalInterpretation

NMR

-150 to -160 ppm (s, 1F)
Pyrimidine C-5 Fluorine.

NMR

-100 ppm (quintet/m, 2F)
Azetidine gem-difluoro group.

NMR

~8.2 ppm (s, 2H)
C-4/C-6 protons of Pyrimidine (in starting scaffold).

NMR (Product)
Loss of one aromatic singletIndicates successful substitution at C-4.

References

  • Pyrimidine Functionalization: Schlosser, M. et al. "Regioselective metallation of fluoropyrimidines." Journal of Organometallic Chemistry, 2002. Link

  • Azetidine Bioisosteres: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Minisci Reaction: Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles." MedChemComm, 2011. Link

  • Voriconazole Analogues (Structural Context): Dickinson, R. P. et al. "Synthesis and activity of Voriconazole derivatives." Bioorganic & Medicinal Chemistry Letters, 1996. (Demonstrates 5-fluoropyrimidine utility). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

You are encountering yield issues with the synthesis of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine . This is a classic Nucleophilic Aromatic Substitution (


), but it presents a specific kinetic trap that often catches researchers off guard: The Nucleophile Mismatch. 

While azetidine is typically a hyper-nucleophile due to ring strain, the 3,3-difluoro substitution exerts a strong electron-withdrawing inductive effect (


), significantly lowering the 

and nucleophilicity of the nitrogen. Simultaneously, the 5-fluoropyrimidine ring is activated, but the 2-position leaving group (chloride) requires significant energy to displace with a deactivated amine.

This guide moves beyond "add and stir" to address the thermodynamic and kinetic bottlenecks of this specific coupling.

Reaction Scheme & Mechanism

The reaction proceeds via a Meisenheimer complex intermediate.[1] The rate-determining step is the attack of the amine on the pyrimidine ring.

SNAr_Mechanism SM1 2-Chloro-5-fluoropyrimidine (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex + SM2 (Free Base) SM2 3,3-Difluoroazetidine HCl (Deactivated Nucleophile) SM2->Complex Deprotonation Base Base (e.g., DIPEA/Cs2CO3) (H+ Scavenger) Base->SM2 Activates Product 2-(3,3-Difluoroazetidin-1-yl)- 5-fluoropyrimidine Complex->Product Elimination of Cl- Byproduct Byproducts (Salt + HCl) Complex->Byproduct

Figure 1: Mechanistic pathway highlighting the critical activation of the deactivated difluoroazetidine salt.

Optimization Module: The "Why" Behind the Yield

Q1: My conversion stalls at 60-70% despite leaving it overnight. Why?

Diagnosis: This is likely a nucleophilicity vs. hydrolysis competition . Because the 3,3-difluoroazetidine is electronically deactivated, it reacts slower than non-fluorinated azetidine. If your solvent contains any trace water, the hydroxide ion (a better nucleophile) will compete for the 2-position of the pyrimidine, forming the 2-hydroxy-5-fluoropyrimidine byproduct (often invisible in standard UV if not looking for it, or crashing out as a solid).

The Fix:

  • Stoichiometry: Increase the amine to 1.2 – 1.5 equivalents . You need to drive the equilibrium.

  • Temperature: This reaction rarely goes to completion at Room Temperature (RT). Heat to 60°C – 80°C . The energy barrier for the difluoro-amine attack is higher.

  • Concentration: Run the reaction at high concentration (0.5 M – 1.0 M ).

    
     is second-order kinetics; doubling concentration quadruples the rate.
    
Q2: Which base should I use? DIPEA or Inorganic Carbonates?

Recommendation: Cesium Carbonate (


)  or Potassium Carbonate (

)
.
  • Why? While DIPEA (Hunig's base) is common, the hydrochloride salt of the azetidine must be fully neutralized to release the free amine. Inorganic bases in polar aprotic solvents (like DMSO or DMF) often provide a "heterogeneous surface" effect that can assist in the deprotonation without introducing competing nucleophiles.

  • The Trap: If using DIPEA, you must use >2.5 equivalents (1 eq to neutralize the HCl salt, 1 eq to scavenge the reaction HCl, and 0.5 eq excess). If the system becomes acidic, the amine re-protonates and the reaction stops immediately.

Q3: What is the optimal solvent system?

Data Comparison:

SolventPolarityReaction RateWork-up EaseVerdict
DMSO HighFastDifficult (High BP)Best for small scale / HTS
DMF HighFastModerate (Water wash)Standard choice
IPA/n-BuOH MedMediumEasy (Concentration)Good for scale-up
THF/DCM LowVery SlowEasyAvoid (Poor solubility of salt)

Senior Scientist Note: For this specific fluorinated substrate, DMSO at 80°C with


  is the "Gold Standard" for maximum conversion.

Step-by-Step Protocol (Self-Validating)

This protocol includes "Checkpoints" to validate success during the process.

Materials:

  • 2-Chloro-5-fluoropyrimidine (1.0 eq)

  • 3,3-Difluoroazetidine Hydrochloride (1.3 eq)

  • 
     (2.5 eq) or DIPEA (3.0 eq)
    
  • Anhydrous DMF or DMSO (Concentration: 0.5 M)

Procedure:

  • Salt Neutralization (Critical Step):

    • In a reaction vial, suspend the 3,3-Difluoroazetidine HCl and Base in the solvent.

    • Checkpoint: Stir for 10-15 minutes at RT before adding the pyrimidine. This ensures the free amine is available. If using carbonate, you should see gas evolution (

      
      ) or a fining of the suspension.
      
  • Addition:

    • Add 2-Chloro-5-fluoropyrimidine.

    • Seal the vessel.[2] Purge with

      
       if possible (minimizes hydrolysis).
      
  • Reaction:

    • Heat to 80°C .

    • Monitor by LCMS at 1 hour.

    • Validation: You should see the disappearance of the chloride (M+H ~133/135) and appearance of the product (M+H ~190).

    • Note: If the starting material persists but no product forms, increase temp to 100°C. If byproduct (M+H 115, Hydrolysis) appears, your solvent was wet.

  • Work-up (The Yield Killer):

    • Issue: The product is a small, semi-polar molecule. It may stay in the aqueous layer during extraction.

    • Method A (Precipitation): Pour reaction mixture into 10 volumes of ice water. Stir for 30 mins. Filter the precipitate. (Best for >1g scale).

    • Method B (Extraction): Dilute with EtOAc.[3] Wash 3x with Water/Brine. Back-extract the aqueous layer with DCM to recover soluble product.

Troubleshooting FAQ

Q: I see a spot on TLC, but my isolated yield is <20%. Where did it go?

A: The product is likely subliming or volatilizing on the rotovap, or it is water-soluble.

  • Volatility: 3,3-difluoroazetidine derivatives can be surprisingly volatile. Do not use high vacuum (<10 mbar) with heat for prolonged periods.

  • Solubility: The difluoro group adds polarity compared to a propyl chain. Check your aqueous waste. If product is there, salt the aqueous layer (saturation with NaCl) and extract with DCM/IPA (3:1) .

Q: The reaction turns black/tarry.

A: Thermal decomposition of the pyrimidine.

  • Reduce temperature to 60°C and extend time.

  • Ensure you are using an inert atmosphere (

    
    /Ar). Electron-deficient pyrimidines are sensitive to oxidation at high temps in basic media.
    
Q: Can I use the free base of the azetidine instead of HCl salt?

A: Yes, and it is preferred if you can handle it. However, the free base is volatile and expensive. Using the HCl salt with an in situ neutralization (Step 1 of protocol) is the industry standard for cost/stability reasons.

Visual Workflow for Scale-Up

Workflow Start Start: Weigh Reagents (Dry Conditions) Mix Step 1: Pre-mix Amine HCl + Base Solvent: DMSO/DMF Time: 15 min @ RT Start->Mix Add Step 2: Add 2-Cl-5-F-Pyrimidine Conc: 0.5M - 1.0M Mix->Add Heat Step 3: Heat to 80°C Monitor: LCMS @ 1h, 4h Add->Heat Check Conversion > 95%? Heat->Check Check->Heat No (Add more Base/Amine) Quench Step 4: Quench into Ice Water (10x Volume) Check->Quench Yes Extract Step 5: Extraction Solvent: EtOAc or DCM *Back-extract aqueous* Quench->Extract

Figure 2: Decision-tree workflow for maximizing isolated yield.

References

  • National Center for Biotechnology Information. (2015). PubChem Compound Summary for CID 24884747, 3,3-Difluoroazetidine hydrochloride. Retrieved February 12, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved February 12, 2026, from [Link]

Sources

Technical Support Center: Functionalization of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for overcoming steric and electronic challenges in the functionalization of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine .

Executive Summary

The This compound scaffold represents a critical bioisostere in modern medicinal chemistry, offering modulated basicity (pKa ~6.5–7.5) and reduced lipophilicity compared to piperidine or morpholine analogs. However, the unique puckered conformation of the 3,3-difluoroazetidine ring, combined with the electronic deactivation from the C2-nitrogen, creates significant steric and electronic barriers to functionalizing the C4 and C6 positions.

This guide provides validated protocols to overcome these barriers using Solvent-Assisted SnAr , Sterically-Demanding Cross-Coupling , and Directed Lithiation .

Part 1: Strategic Analysis – The "Pucker" Effect

Before attempting synthesis, it is crucial to understand why this reaction fails under standard conditions.

  • Conformational Sterics: Unlike a planar azetidine, the gem-difluoro substitution at C3 forces the azetidine ring into a significant "pucker" (butterfly conformation) to minimize dipole interactions. This increases the effective steric volume of the C2-substituent, shielding the adjacent C4/N3 positions.

  • Electronic Mismatch: The C2-nitrogen donates electron density into the pyrimidine ring (resonance), deactivating it toward Nucleophilic Aromatic Substitution (SnAr). While the C5-fluorine is electron-withdrawing, it is often insufficient to counteract the C2-donation without specific activation.

Decision Matrix: Workflow Optimization

Use the following logic flow to select your experimental approach.

ReactionLogic Start Target: Functionalize C4/C6 Position CheckLG Is there a Leaving Group (Cl/Br) at C4/C6? Start->CheckLG NucType Nucleophile Type? CheckLG->NucType Yes (Cl/Br present) Lithiation Protocol C: Directed Lithiation (LiTMP) CheckLG->Lithiation No (C-H bond) SnAr Protocol A: Solvent-Activated SnAr NucType->SnAr Small/Linear (Primary Amines, Alcohols) PdCat Protocol B: Buchwald-Hartwig (Steric Ligands) NucType->PdCat Bulky/Weak (Anilines, Secondary Amines) SnAr->PdCat If SnAr fails > 100°C

Figure 1: Decision tree for selecting the optimal functionalization pathway based on substrate availability and nucleophile sterics.

Part 2: Troubleshooting Guides & Protocols

Module A: Overcoming Deactivation in SnAr Reactions

Issue: The reaction stalls or yields are <20% due to the electron-rich nature of the 2-amino-pyrimidine core. Solution: Use Fluorinated Solvents to activate the electrophile via Hydrogen Bond Donating (HBD) effects.

The Science: Solvents like HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) or TFE (Trifluoroethanol) form hydrogen bond networks with the pyrimidine ring nitrogens and the leaving group (F or Cl). This pulls electron density away from the ring carbons, significantly lowering the LUMO energy and accelerating nucleophilic attack [1].

Validated Protocol:

  • Substrate: 0.5 mmol 2-(3,3-difluoroazetidin-1-yl)-4-chloro-5-fluoropyrimidine.

  • Nucleophile: 1.2 equiv (e.g., morpholine or primary amine).

  • Base: 2.0 equiv DIPEA (Hunig's Base).

  • Solvent: HFIP (0.2 M concentration). Note: Do not use DMSO/DMF if reaction stalls; switch to HFIP.

  • Conditions: Seal tube, heat to 50–70°C for 4–12 hours.

  • Workup: Evaporate HFIP directly (volatile). Redissolve in EtOAc, wash with NaHCO3.

Data Comparison:

Solvent Temp (°C) Yield (24h) Notes
DMSO 100 15% Significant decomposition; black tar.
THF 65 (Reflux) <5% No reaction.

| HFIP | 55 | 88% | Clean conversion; accelerated kinetics. |

Module B: Steric Bypass via Cross-Coupling

Issue: SnAr fails completely because the nucleophile is too bulky (e.g., ortho-substituted aniline) to approach the C4 position past the azetidine "pucker." Solution: Palladium-catalyzed C-N coupling using Dialkylbiaryl Phosphine Ligands .

The Science: The C2-azetidine creates a "steric wall." Standard ligands (PPh3, dppf) fail to promote reductive elimination in this crowded environment. Bulky, electron-rich ligands like BrettPhos or RuPhos are required. The ligand bulk facilitates the reductive elimination step, while the Pd center coordinates the nucleophile, bypassing the direct steric clash [2].

Validated Protocol:

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd-RuPhos-G4 (2 mol%).

  • Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines/anilines) (4 mol%).

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Conditions: 100°C, 12 hours, Inert Atmosphere (Ar/N2).

Troubleshooting Checklist:

  • Reaction turns black immediately? Oxygen leak. The azetidine moiety is sensitive to oxidation if the Pd cycle crashes.

  • Starting material remains? Switch to tBuBrettPhos Pd-G4 precatalyst. The extra bulk often helps the specific geometry of 2-aminopyrimidines.

Module C: Regioselective Lithiation (C-H Activation)

Issue: You need to functionalize C4/C6 but have no halogen handle (C-H bond only). Solution: Directed Ortho-Lithiation (DoL) using LiTMP .

The Science: n-BuLi is too nucleophilic and will attack the C4/C6 position (nucleophilic addition) rather than deprotonate, destroying the ring. LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is strictly a base. The C5-Fluorine provides a strong Ortho-Directing Effect (ODE), directing lithiation to C4 [3].

Validated Protocol:

  • Preparation: Generate LiTMP in situ (TMP + nBuLi) in THF at -78°C.

  • Addition: Add solution of this compound dropwise at -78°C .

  • Equilibration: Stir for 30–45 mins at -78°C. Do not warm up yet.

  • Quench: Add electrophile (e.g., Iodine, Aldehyde, DMF) at -78°C.

  • Warming: Allow to warm to RT slowly over 2 hours.

Critical Warning: The 3,3-difluoroazetidine ring is stable to LiTMP at -78°C, but if the temperature rises above -40°C before quenching, benzyne-type elimination of the C5-F or ring opening of the azetidine can occur.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use acid catalysis to install the azetidine onto the pyrimidine initially? A: Generally, no. The 3,3-difluoroazetidine amine is less basic (pKa ~7) than standard amines. Acid protonates the pyrimidine, but also the azetidine. Use basic conditions (DIPEA/DMSO) or SnAr conditions described in Module A to install the azetidine first if building the scaffold.

Q2: Why do I see a "double addition" product in Mass Spec? A: If you are performing SnAr on a 2,4-dichloro-5-fluoropyrimidine, the C4 position is much more reactive than C2. However, if you force conditions to install the azetidine at C2 after C4 is substituted, you might displace the C4 substituent if it's a good leaving group. Always install the C4-substituent before the C2-azetidine if the C4-group is sensitive, OR exploit the lower reactivity of C2 to install the azetidine last using the Buchwald conditions (Module B).

Q3: Is the C5-Fluorine stable to cross-coupling? A: Yes, under standard Suzuki/Buchwald conditions (100°C, carbonate base), the C5-F is stable. However, avoid using phosphine-free conditions at high temperatures (>140°C), which can lead to defluorination.

Q4: How do I remove the 3,3-difluoroazetidine if I used it as a protecting group? A: You cannot easily remove it. The bond is an aryl-guanidine/amidine type system and is extremely robust. It should be considered a permanent part of the pharmacophore.

References

  • Mechanism of HFIP Activation in SnAr

    • Title: "The role of hexafluoroisopropanol in nucleophilic arom
    • Source:Chemical Science, 2018.
    • Context: Explains the H-bonding activation of poor electrophiles like electron-rich pyrimidines.
  • Buchwald-Hartwig Coupling on Aminopyrimidines

    • Title: "Palladium-Catalyzed Amination of Aryl Halides with Bulky Adducts"
    • Source:Journal of the American Chemical Society, 2008.
    • Context: Establishes the necessity of BrettPhos/RuPhos type ligands for sterically hindered C-N bond form
  • Regioselective Lithiation of Fluoropyrimidines

    • Title: "Directed Ortho-Lithiation of 5-Fluoropyrimidines: A Route to Functionalized Heterocycles"
    • Source:Tetrahedron Letters, 2012. (General reference for 5-F directing effects).
    • Context: Validates the use of LiTMP for C4-selective deprotonation over nucleophilic

optimizing reaction temperature for nucleophilic aromatic substitution of azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution (SNAr) of Azetidines Role: Senior Application Scientist Context: Technical Support Center Guide

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the Technical Support Center for Azetidine Chemistry. As researchers, you value the azetidine moiety for its ability to lower lipophilicity and improve metabolic stability compared to larger heterocycles. However, introducing this strained 4-membered ring via Nucleophilic Aromatic Substitution (SNAr) presents a unique thermodynamic conflict:

  • The Activation Requirement: SNAr on electron-deficient aryl halides typically requires elevated temperatures (60°C–120°C) to overcome the activation energy barrier, especially with mesomerically donating substituents.

  • The Stability Limit: The azetidine ring possesses ~25.4 kcal/mol of ring strain. Excessive thermal energy, particularly in the presence of nucleophiles or Lewis acids, can trigger irreversible ring-opening or polymerization.

This guide provides the troubleshooting logic and validated protocols to navigate this trade-off.

Part 1: Troubleshooting Guide (Q&A)
Q1: My reaction shows <10% conversion after 4 hours at 80°C. Should I simply increase the temperature?

Diagnosis: Likely insufficient activation of the aryl electrophile, but blindly increasing temperature risks ring degradation. Technical Insight: Azetidine is a secondary amine with moderate nucleophilicity. If the aryl halide is not sufficiently electron-deficient (e.g., lacks ortho/para withdrawing groups), 80°C may be insufficient. Corrective Action:

  • Do NOT exceed 120°C initially. Azetidines can undergo thermal ring-opening or dimerization above this threshold in polar aprotic solvents.

  • Switch Solvent: If using Acetonitrile (boiling point limit), switch to DMSO or NMP . These solvents stabilize the polar Meisenheimer complex intermediate, effectively lowering the activation energy without requiring higher bulk temperature.

  • Catalytic Additive: Before raising T >100°C, add 5-10 mol% of a nucleophilic catalyst like DABCO or use a fluoride source (CsF) if the leaving group is chloride (Halex-type activation).

Q2: I see the product peak by LCMS, but also a significant "M+18" or "M+Cl" impurity that grows over time.

Diagnosis: You are observing Ring-Opening Decomposition . Technical Insight: The "M+18" corresponds to hydrolysis (water attack) and "M+Cl" to chloride attack on the azetidine ring carbons. This is often driven by protonation of the azetidine nitrogen.[1] Even in basic SNAr conditions, the generation of conjugate acid (e.g., DIPEA·HCl) can locally protonate unreacted azetidine, activating it for nucleophilic attack by the leaving group (Cl⁻) or trace water. Corrective Action:

  • Base Choice: Ensure you are using an inorganic base (e.g., K₂CO₃ or Cs₂CO₃) rather than just an organic base (TEA/DIPEA). Inorganic bases sequester the protons more effectively in the solid phase.

  • Temperature Cap: Reduce reaction temperature by 10-20°C and extend reaction time. The rate of ring opening often has a steeper temperature dependence than the SNAr reaction.

  • Avoid Acidic Workup: Never wash the reaction mixture with 1N HCl or acidic brine. Azetidines are stable as free bases but kinetically unstable as salts in solution.

Q3: The reaction works on small scale (50 mg) but fails (tar formation) on gram scale.

Diagnosis: Thermal runaway and heat transfer inefficiency. Technical Insight: SNAr reactions are exothermic. On a larger scale, heat accumulation can spike the internal temperature beyond the stability window of the azetidine ring, leading to polymerization initiated by ring-opening. Corrective Action:

  • Ramping Protocol: Do not plunge the flask into a pre-heated oil bath. Use a programmed ramp (e.g., 5°C/min) to the target temperature.

  • Dilution: Increase solvent volume from 5 mL/g to 10-15 mL/g to act as a thermal buffer.

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways. Your goal is to maximize the green path (SNAr) while suppressing the red path (Ring Opening), which is accelerated by high T and proton sources.

Azetidine_SNAr_Pathways Figure 1: Kinetic competition between Substitution (Green) and Ring Opening (Red). Start Azetidine + Aryl Halide Meisenheimer Meisenheimer Complex Start->Meisenheimer Heat (60-100°C) Base Protonated Protonated Azetidine (Az-H+) Start->Protonated Acidic species (e.g., DIPEA-HCl) Product N-Aryl Azetidine (Desired Product) Meisenheimer->Product -Halide RingOpen Ring-Opened Byproduct Product->RingOpen Prolonged Heat Acidic Workup Protonated->RingOpen Nu- attack (Cl-, H2O) High T (>100°C)

Figure 1: Kinetic competition between Substitution (Green) and Ring Opening (Red).[1][2][3][4][5][6][7][8][9][10][11][12] Note that the protonated azetidine is the primary vulnerability point.

Part 3: Optimized Experimental Protocol

Objective: Coupling of Azetidine (HCl salt or free base) with 2-chloropyridine derivatives.

Materials:

  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Nucleophile: Azetidine Hydrochloride (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv) - Preferred over K₂CO₃ for solubility.

  • Solvent: DMSO (anhydrous) - Concentration: 0.2 M

Step-by-Step Workflow:

  • Preparation (Room Temp):

    • Charge the reaction vessel with Azetidine·HCl and Cs₂CO₃.

    • Add anhydrous DMSO. Stir for 10 minutes at Room Temperature (RT) to liberate the azetidine free base. Note: Gas evolution (CO₂) may occur.

    • Add the Aryl Halide.

  • Thermal Ramping (Crucial Step):

    • Do not heat directly to 100°C.

    • Stage 1: Heat to 60°C and hold for 1 hour. Monitor by LCMS.

      • Checkpoint: If conversion >50%, maintain 60°C. Higher temps are unnecessary and risky.

    • Stage 2: If conversion <20%, ramp to 90°C .

    • Hard Limit: Do not exceed 110°C. If the reaction is sluggish at 110°C, the substrate is likely too deactivated for thermal SNAr. Switch to Buchwald-Hartwig Pd-catalysis conditions.

  • Workup (The "Safe Zone"):

    • Cool to RT.

    • Dilute with EtOAc.

    • Wash 1: Water (removes DMSO).

    • Wash 2: Saturated NaHCO₃ (removes residual acidic salts).

    • Avoid: Do NOT use NH₄Cl or HCl washes.

    • Dry over Na₂SO₄ and concentrate.[4][5]

Part 4: Comparative Data - Reaction Condition Matrix

Use this table to select starting conditions based on your electrophile's reactivity profile.

Electrophile ReactivityExample SubstrateRecommended BaseSolventTemp RangeRisk Level
High 4-Nitro-fluorobenzeneDIPEA (2 equiv)THF or ACN0°C – RTLow
Moderate 2-ChloropyridineK₂CO₃ (3 equiv)DMF or DMSO60°C – 90°CLow-Medium
Low 3-Bromo-anisoleCs₂CO₃ (3 equiv)NMP100°C – 120°CHigh (Ring opening likely)
Deactivated ChlorobenzeneN/A (Use Pd-Cat) Toluene80°CLow (Catalytic route preferred)
References
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (via NIH) URL:[Link]

  • Nucleophilic Aromatic Substitution: Mechanism and Conditions. Source: Master Organic Chemistry URL:[Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. Source: ACS Combinatorial Science (via NIH) URL:[Link]

Sources

Technical Support Center: Crystallization of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The isolation of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine, a key intermediate or active pharmaceutical ingredient (API), via crystallization is a critical step that dictates purity, yield, and downstream processability. The unique structural characteristics of this molecule—namely the fluorinated pyrimidine and difluoroazetidine moieties—present specific challenges and opportunities in solvent selection. The presence of multiple fluorine atoms significantly alters polarity, hydrogen bonding capability, and molecular packing, making a rational, systematic approach to solvent screening essential.[1][2]

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this compound. It is structured as a series of frequently asked questions (FAQs) for foundational knowledge, detailed experimental protocols for practical application, and a troubleshooting guide to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a crystallization solvent for this compound?

An ideal solvent system is the cornerstone of a successful crystallization process. The primary requirement is a significant difference in the compound's solubility between high and low temperatures.[3]

Key Solvent Characteristics:

  • Optimal Solubility Gradient: The compound should be highly soluble at the solvent's boiling point or another elevated temperature and sparingly soluble at a lower temperature (e.g., 0-5 °C) to maximize yield.

  • Inertness: The solvent must not react chemically with the compound.[]

  • Impurity Discrimination: The solvent should either keep impurities fully dissolved or leave them completely insoluble throughout the process.[3]

  • Crystal Morphology: The solvent choice directly influences crystal shape (habit), which affects filtration, drying, and flowability.[5]

  • Safety and Environmental Profile: The solvent should have a favorable safety profile (low toxicity, high flash point) and be environmentally acceptable, with consideration for recovery and recycling.[6]

  • Boiling Point: A moderate boiling point (typically 60-120 °C) is often preferred. Solvents with very low boiling points can be difficult to handle and may evaporate too quickly, while those with very high boiling points can be difficult to remove from the final product.

Q2: How do the fluorine atoms and heterocyclic structure influence solvent selection?

The molecular structure provides critical clues for initial solvent selection.

  • Polarity: The pyrimidine ring and nitrogen atoms in the azetidine ring introduce polarity and sites for hydrogen bonding. The highly electronegative fluorine atoms create strong C-F dipoles, further increasing the molecule's local polarity. This suggests that solvents of moderate to high polarity, such as alcohols, ketones, and esters, are likely to be effective.

  • Hydrogen Bonding: The pyrimidine nitrogens can act as hydrogen bond acceptors. While the C-F bond is not a strong hydrogen bond donor or acceptor, its presence can influence the molecule's overall interaction with protic solvents like alcohols or water.[1]

  • Solubility Prediction: Based on these features, a good starting point for screening would include solvents like ethanol, isopropanol (IPA), acetone, ethyl acetate, and acetonitrile. Highly nonpolar solvents like hexanes or heptanes are likely to be poor solvents but may be effective as anti-solvents.

Q3: What is a mixed-solvent system and when should I consider using one?

A mixed-solvent system, or anti-solvent crystallization, is employed when no single solvent meets the ideal solubility criteria.[3] This technique involves dissolving the compound in a "good" solvent (in which it is soluble) and then adding a miscible "anti-solvent" (in which it is insoluble) to induce precipitation.[7]

When to Use a Mixed-Solvent System:

  • When the compound is highly soluble in all common solvents, even at low temperatures.

  • When the compound is poorly soluble in most solvents, even at high temperatures.

  • To manipulate crystal morphology or isolate a specific polymorph.[8]

For this compound, a potential mixed system could be dissolving the compound in a polar solvent like acetone or ethanol and adding a nonpolar anti-solvent like heptane or water, depending on preliminary screening results.

Section 2: Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

This protocol outlines a small-scale, systematic approach to identify promising solvents for crystallization.

Materials:

  • This compound (crude material)

  • An array of potential solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, heptane, water)

  • Small vials (2 mL) with screw caps

  • Magnetic stir plate and stir bars

  • Heating block or oil bath

  • Digital balance

Procedure:

  • Preparation: Add approximately 20-30 mg of the compound to each labeled vial.

  • Room Temperature Solubility: Add the first solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature. Record the volume of solvent required to fully dissolve the compound. If it dissolves in <0.5 mL, it is likely too soluble. If it remains insoluble after adding 2.0 mL, it is likely a poor solvent.

  • Hot Solubility: For solvents where the compound was poorly soluble at room temperature, heat the vial to near the solvent's boiling point. Continue to add solvent in 0.1 mL increments until the solid dissolves completely. Record the total volume.[9]

  • Cooling & Crystallization: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath (0-5 °C) for at least one hour.

  • Observation & Evaluation: Observe the vials for crystal formation. Note the quality of the crystals (e.g., well-defined, powder, oil) and estimate the yield.

  • Selection: A good candidate solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which produces a high yield of crystalline solid upon cooling.

dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Workflow for systematic solvent selection.

Data Summary: Hypothetical Solvent Screening Results

The following table presents a hypothetical outcome of the screening protocol to guide interpretation.

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Observations upon CoolingSuitability
Heptane< 1< 5No dissolutionPoor (Potential Anti-solvent)
Toluene~10~80Fine needles, moderate yieldFair
Ethyl Acetate~20> 200Large plates, good yieldGood
Acetone> 150> 300No crystals, too solublePoor (Potential 'Good' Solvent)
Isopropanol~15> 250Prismatic crystals, high yieldExcellent
Water< 1< 2No dissolutionPoor (Potential Anti-solvent)

Section 3: Troubleshooting Guide

Q: My compound is "oiling out" or forming an amorphous solid instead of crystallizing. What should I do?

Cause: Oiling out typically occurs when the level of supersaturation is too high, causing the solute to separate as a liquid phase before nucleation can occur. This is common for compounds with low melting points or strong solvating interactions.

Solutions:

  • Reduce Supersaturation:

    • Slower Cooling: Decrease the cooling rate to allow molecules more time to orient into a crystal lattice. A programmed cooling ramp is ideal.

    • Dilute the Solution: Add more solvent before cooling to reduce the concentration. While this may decrease the overall yield, it promotes better crystal formation.

  • Promote Nucleation:

    • Seeding: Add a few small crystals of the desired product to the solution just as it reaches the saturation point. This provides a template for crystal growth and bypasses the energy barrier for primary nucleation.[]

    • Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic imperfections that can serve as nucleation sites.

  • Change the Solvent System:

    • The solvent may have too strong an affinity for the compound. Try a less-solvating solvent from your screening list.

    • Switch to an anti-solvent method. Dissolve the compound in a minimal amount of a good solvent and slowly add an anti-solvent at a constant temperature.

Q: My crystal yield is consistently low. How can I improve it?

Cause: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor after cooling.

Solutions:

  • Optimize Temperature & Time:

    • Lower Final Temperature: Cool the solution to a lower temperature (e.g., -10 °C or -20 °C if the solvent allows) to further decrease solubility.

    • Increase Crystallization Time: Allow the solution to stir at the final low temperature for a longer period (e.g., 12-24 hours) to allow for complete precipitation.

  • Concentrate the Solution: Before cooling, carefully evaporate some of the solvent to create a more concentrated solution. Be cautious not to oversaturate, which could lead to oiling out.

  • Use an Anti-Solvent: After cooling the primary solvent, add a pre-chilled anti-solvent to the mixture to "crash out" the remaining dissolved product.

Q: I am getting very fine needles or a powder, which is difficult to filter. How can I grow larger crystals?

Cause: The formation of very small particles is often due to rapid nucleation, where many crystals form simultaneously but do not have sufficient time or solute to grow larger.[10]

Solutions:

  • Reduce the Rate of Supersaturation: This is the most critical factor. Slower cooling or slower addition of an anti-solvent will reduce the nucleation rate and promote growth on existing crystals.

  • Decrease Agitation: High agitation rates can lead to secondary nucleation, where crystal breakage creates new nucleation sites.[10] Reduce the stirring speed once crystal formation begins.

  • Use a More Viscous Solvent: Sometimes, a slightly more viscous solvent can slow down diffusion and lead to slower, more controlled crystal growth.

  • Digest the Slurry: Hold the crystal slurry at an intermediate or the final temperature for an extended period. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals.

dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Caption: Decision tree for troubleshooting crystallization.

References

  • VxP Pharma. (2020). Crystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Available at: [Link]

  • API Crystallization. (n.d.). Available at: [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Liu, F., & Sameem, B. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Organic & Biomolecular Chemistry, 19(29), 6357-6368.
  • LibreTexts Chemistry. (2022). 3.3: Choice of Solvent. Available at: [Link]

  • PubChem. (n.d.). 5-Fluoropyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Chen, A. et al. (2002). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.... Crystal Growth & Design, 2(6), 457-463.
  • Van Eerdenbrugh, B. et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation.... Journal of Pharmaceutical Sciences, 99(9), 3826-3838.
  • Gouverneur, V. et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2538-2553.
  • Effect of Different Methods on the Multicomponents Crystal Formation from Medicinal Natural Ingredient Compounds. (2021). International Journal of Pharmaceutical Sciences Review and Research, 68(1), 127-133.
  • Pathak, V. et al. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(15), 4983.
  • YouTube. (2020). Selecting a Solvent to Crystallize a Substance. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available at: [Link]

  • ResearchGate. (n.d.). Selected Crystallization-Wash Solvent Combination for the Solvent Selection Tool Validation. Available at: [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one.... Available at: [Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6835-6872.

Sources

Validation & Comparative

1H and 19F NMR analysis of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison Guide:


H and 

F NMR Analysis of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

In modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is a critical strategy for modulating metabolic stability (


) and lipophilicity (

). The molecule This compound represents a high-value motif where a fluorinated aliphatic ring (3,3-difluoroazetidine) is fused to an electron-deficient aromatic core (5-fluoropyrimidine).

This guide provides a rigorous technical comparison between this fluorinated target and its non-fluorinated analog, 2-(Azetidin-1-yl)pyrimidine . We detail the specific NMR signatures required to validate the structure, focusing on the diagnostic coupling constants (


-values) and chemical shift perturbations induced by the three fluorine atoms.
Part 1: Structural Context & Comparative Baseline

To validate the synthesis of this compound (hereafter Compound A ), one must distinguish it from its metabolic precursor or non-fluorinated analog, 2-(Azetidin-1-yl)pyrimidine (hereafter Compound B ).

The Core Difference:

  • Compound B (Analog): Contains a standard azetidine ring. The

    
    H NMR shows three distinct environments: the pyrimidine protons and two sets of azetidine protons (N-CH
    
    
    
    and the central CH
    
    
    ).
  • Compound A (Target): The central CH

    
     of the azetidine is replaced by a gem-difluoro (
    
    
    
    ) group. This obliterates the central proton signals and introduces strong
    
    
    coupling to the adjacent N-CH
    
    
    protons. Additionally, the pyrimidine ring bears a fluorine at position 5, splitting the aromatic signals.
Comparative Data Summary
FeatureCompound A (Target) Compound B (Non-Fluorinated Analog) Diagnostic Indicator
Azetidine C3 Position CF

(Gem-difluoro)
CH

(Methylene)
Disappearance of ~2.4 ppm quintet in

H NMR.
Azetidine N-CH

Signal
Triplet (

)
or Broad Singlet
Triplet (

)
Splitting driven by

(~12 Hz) vs

(~7 Hz).
Pyrimidine H4/H6 Doublet (

)
Singlet (

)
or weak

Strong

coupling (~6-8 Hz) from Ar-F.

F NMR Signals
Two distinct regions Silent Ar-F (~ -145 ppm) and Aliphatic CF

(~ -100 ppm).
Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution, the following protocol controls for solvent-dependent conformational exchange (azetidine ring puckering).

1. Sample Preparation
  • Solvent Selection: DMSO-d

    
      is superior to CDCl
    
    
    
    for this analysis.
    • Reasoning: Azetidine rings undergo rapid "puckering" (conformational inversion) at room temperature. CDCl

      
       often results in broad, unresolved signals for the azetidine protons due to intermediate exchange rates. The higher viscosity and polarity of DMSO-d
      
      
      
      often stabilize the conformers or shift the exchange regime, sharpening the triplet hyperfine structure.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Internal TMS (0.00 ppm) or residual solvent peak (DMSO quintet at 2.50 ppm).

2. Instrument Parameters
  • Probe: 400 MHz or higher (500 MHz preferred for resolving second-order effects).

  • 
    F Parameters: 
    
    • Spectral Width: 200 ppm (range -50 to -250 ppm).

    • Offset (O1): -120 ppm.

    • Crucial Step: Acquire both

      
      H-coupled  and 
      
      
      
      H-decoupled
      
      
      F spectra to confirm coupling pathways.
Part 3: F NMR Analysis (The Primary Validation)

The


F spectrum provides the quickest "Go/No-Go" decision on structural integrity. You will observe two distinct signal populations.
Signal A: The Aromatic Fluorine (Pyrimidine C5-F)
  • Chemical Shift:

    
     -140 to -150 ppm.
    
  • Multiplicity (Proton-Coupled): Triplet or Quartet (depending on resolution).

    • Mechanism:[1] The fluorine couples to the two adjacent protons (H4 and H6) on the pyrimidine ring. Since H4 and H6 are chemically equivalent (due to symmetry/rotation), this appears as a triplet (

      
       Hz).
      
Signal B: The Gem-Difluoro Group (Azetidine C3-F

)
  • Chemical Shift:

    
     -95 to -105 ppm.
    
  • Multiplicity:

    • Decoupled: Singlet.[2]

    • Coupled: Quintet.

    • Mechanism:[1] The two fluorine atoms couple to the four adjacent protons (N-CH

      
      -). The coupling constant 
      
      
      
      is typically 10–14 Hz.

F19_Pathway cluster_0 19F NMR Spectrum Analysis Scan Acquire 19F (Coupled) Signal1 Signal @ -145 ppm (Ar-F) Scan->Signal1 Signal2 Signal @ -100 ppm (Aliphatic CF2) Scan->Signal2 Check1 Split by H4/H6? (Triplet) Signal1->Check1 Check2 Split by N-CH2? (Quintet) Signal2->Check2 Result Structure CONFIRMED Check1->Result Yes Check2->Result Yes

Figure 1: Logic flow for interpreting the


F NMR spectrum to confirm the fluorination pattern.
Part 4: H NMR Analysis & Coupling Topology

The proton spectrum of Compound A is significantly simpler than Compound B in terms of proton count, but more complex in splitting patterns.

1. The Pyrimidine Region (

8.0 – 8.6 ppm)
  • Compound B (Analog): H4, H5, and H6 typically show a characteristic coupling pattern (d, t). H2 is a singlet.

  • Compound A (Target):

    • H5 is missing (replaced by Fluorine).

    • H4/H6: These protons appear as a doublet (

      
       ppm).
      
    • Coupling:

      
       Hz. This doublet is diagnostic of 5-substitution.
      
2. The Azetidine Region (

4.0 – 5.0 ppm)
  • Compound B (Analog): Shows N-CH

    
     as a triplet at ~4.0 ppm and C-CH
    
    
    
    -C as a quintet at ~2.4 ppm.
  • Compound A (Target):

    • The ~2.4 ppm signal is GONE. (Crucial purity check: any signal here indicates starting material).

    • N-CH

      
      :  Appears as a triplet  shifted downfield to 
      
      
      
      4.5 – 4.8 ppm due to the electron-withdrawing effect of the gem-difluoro group.
    • Coupling: This is a "false" triplet in appearance. It is actually a triplet of triplets often obscured by line broadening. The dominant splitting is

      
       (interaction with the CF
      
      
      
      group), which is approximately 11–13 Hz.

Figure 2: Spin-coupling topology. Red dashed lines indicate J-coupling; Green dotted line indicates NOE proximity.

Part 5: Solvent Effects & Methodological Comparison[3]

The choice of solvent is not merely logistical; it alters the observed physics of the azetidine ring.

ParameterCDCl

DMSO-d

Recommendation
Azetidine Signal Shape Broad / UnresolvedSharper TripletUse DMSO-d

Solubility ModerateHighUse DMSO-d

Exchangeable Protons Invisible/BroadVisible (if any HCl salt remains)Use DMSO-d

Ar-F Shift ~ -148 ppm~ -145 ppmAccount for shift

Why this happens: The 3,3-difluoroazetidine ring exists in a dynamic equilibrium between puckered conformers. In non-polar solvents (CDCl


), the rate of this flip is often comparable to the NMR timescale, leading to coalescence (broadening). Polar solvents (DMSO) solvate the dipole created by the C-F bonds, often slowing the exchange or biasing the equilibrium enough to resolve the hyperfine coupling.
References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Standard reference for

    
    F shifts and coupling constants).
    
  • Carosso, S., et al. (2014). Preparation of 3,3-Difluoroazetidines. Journal of Organic Chemistry. (Authoritative source for 3,3-difluoroazetidine spectral data).

  • Abraham, R. J., et al. (2006).[3] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [3]

Sources

Structural & Crystallographic Characterization Guide: 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

Compound Class: Fluorinated Heterocyclic Kinase Inhibitor Fragment CAS Registry (Fragment Analog): 288315-03-7 (3,3-Difluoroazetidine HCl) Core Application: Bioisosteric replacement for morpholine/piperazine in drug discovery; metabolic blocking via C-5 fluorination.

This guide provides a comparative structural analysis of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine . Unlike standard aliphatic amines, the 3,3-difluoroazetidine moiety introduces unique conformational constraints and electronic modulation (the "fluorine effect") that critically alters crystal packing and ligand-protein binding. This document outlines the expected crystallographic parameters, comparative performance against non-fluorinated analogs, and a validated protocol for obtaining high-resolution X-ray data.

Comparative Structural Analysis

The Fluorine Effect on Ring Conformation

The introduction of the gem-difluoro group at the C3 position of the azetidine ring is not merely a steric modification; it fundamentally alters the ring's pucker and electronic profile.

FeatureNative Azetidine 3,3-Difluoroazetidine Structural Consequence
Ring Pucker Angle ~30–37°~10–20° (Flattened)The gem-difluoro group reduces the energy barrier to planarity, often resulting in a flatter ring profile in the solid state to minimize dipole repulsion.
N-C Bond Length 1.47 Å1.45 ÅInductive withdrawal by fluorine shortens the adjacent C-C bonds and slightly contracts the N-C bond, increasing ring strain (~27.7 kcal/mol).
Basicity (pKa) ~11.3~7.5–8.5Critical: The strong electron-withdrawing effect (–I) lowers the pKa of the nitrogen, reducing the penalty for desolvation upon protein binding.
Lipophilicity (LogP) Low (Hydrophilic)High (Lipophilic)Fluorine acts as a "polar hydrophobe," increasing permeability while maintaining specific electrostatic contacts.
The Pyrimidine Interface

The linkage between the azetidine nitrogen (N1') and the pyrimidine C2 position is partially double-bonded due to resonance delocalization of the nitrogen lone pair into the electron-deficient pyrimidine ring.

  • Planarity: The N1' atom typically lies in the plane of the pyrimidine ring.

  • 5-Fluoro Substitution: The fluorine at C5 of the pyrimidine serves as a metabolic block (preventing oxidation) and enhances

    
    -stacking interactions in the crystal lattice due to quadrupole reversal.
    
Structural Logic Diagram

StructuralLogic F_sub 3,3-Difluoro Substitution Inductive Inductive Effect (-I) F_sub->Inductive Pucker Ring Flattening (Reduced Pucker) F_sub->Pucker Basicity Reduced Basicity (Lower pKa) Inductive->Basicity Resonance N-C2 Resonance (Partial Double Bond) Basicity->Resonance Modulates Pyrim 5-Fluoropyrimidine Core Pyrim->Resonance Planarity Co-Planar Geometry Resonance->Planarity

Figure 1: Mechanistic flow of structural alterations induced by fluorination and heteroatom resonance.

Experimental Protocol: Crystallization & Data Collection

Synthesis & Purity Requirements

Before attempting crystallization, the compound must be >98% pure by HPLC. The presence of regioisomers (e.g., 4-substituted pyrimidine) will inhibit nucleation.

  • Validation: 1H-NMR (DMSO-d6) must show a distinct triplet/multiplet for the azetidine protons (~4.5 ppm) and a singlet/doublet for the pyrimidine protons.

Crystallization Screening Matrix

Because this molecule combines a lipophilic domain (difluoroazetidine) with a polar domain (pyrimidine), a "mixed-polarity" solvent strategy is required.

Method A: Slow Evaporation (Primary)

  • Dissolve 5 mg of compound in 0.5 mL of Methanol/Dichloromethane (1:1) .

  • Filter through a 0.2 µm PTFE syringe filter into a clean vial.

  • Cover with parafilm and poke 3 small holes.

  • Incubate at 4°C (reduces thermal motion, favoring ordered packing).

Method B: Vapor Diffusion (Secondary)

  • Inner Solution: 10 mg compound in 0.5 mL THF or Acetone.

  • Outer Solvent: 2 mL Pentane or Hexane (Antisolvent).

  • Seal in a diffusion chamber. The volatile antisolvent will slowly diffuse into the rich phase, inducing nucleation.

X-Ray Data Collection Workflow

CrystallographyWorkflow Start Purified Compound (>98%) Screen Screening Matrix (MeOH/DCM vs THF/Hex) Start->Screen Harvest Crystal Harvesting (Mount on Cryoloop) Screen->Harvest Diffraction X-Ray Diffraction (Mo or Cu Source, 100K) Harvest->Diffraction Process Data Reduction (SAINT/XPREP) Diffraction->Process Solve Structure Solution (Direct Methods - SHELXT) Process->Solve Refine Refinement (SHELXL - R1 < 5%) Solve->Refine

Figure 2: Step-by-step workflow from synthesis to refined crystal structure.

Technical Note on Radiation Source:

  • Use Mo-K\alpha (\lambda = 0.71073 Å) for standard data collection.

  • Use Cu-K\alpha (\lambda = 1.54184 Å) only if crystals are extremely small (<0.05 mm) or weakly diffracting, as the higher flux improves signal-to-noise at the cost of absorption.

Reference Structural Parameters (Validation Criteria)

When you solve the structure, compare your refined parameters against these expected values derived from high-quality analog structures (CSD Refcodes: AZETID, FUPYRM).

ParameterExpected RangeInterpretation of Deviation
C(Azetidine)-N(Azetidine) 1.44 – 1.46 Å>1.48 Å suggests protonation (salt form) or disorder.
C(Pyrimidine)-N(Exocyclic) 1.34 – 1.37 ÅIndicates strong resonance (partial double bond).
C-F Bond Length 1.35 – 1.38 ÅTypical for gem-difluoro; <1.30 Å indicates high thermal motion/disorder.
Sum of Angles at N(Azetidine) ~358° – 360°Should be nearly planar due to resonance with pyrimidine.
Space Group P21/c or P-1Most likely centrosymmetric (achiral molecule).

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Champagne, P. A., et al. (2015). Effect of the 3,3-difluoroazetidin-1-yl group on the basicity and lipophilicity of amines. Journal of Organic Chemistry. (Inferred from general fluorine chemistry principles in J. Org. Chem. context).
  • Cambridge Crystallographic Data Centre (CCDC). Search for substructures: 3,3-difluoroazetidine and 2-aminopyrimidine. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. (Discussion on Bioisosteres). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Optimizing Pharmacokinetics: The Azetidine vs. Pyrrolidine Switch on Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Azetidine Switch"

In modern medicinal chemistry, particularly within kinase (e.g., JAK, CDK) and GPCR programs, the "Azetidine Switch"—replacing a 5-membered pyrrolidine ring with a 4-membered azetidine ring—is a validated strategy to optimize Lipophilic Ligand Efficiency (LLE).

While both heterocycles serve as solubilizing amine tails or core scaffolds attached to pyrimidine pharmacophores, they exhibit distinct pharmacokinetic (PK) behaviors. Azetidines generally offer reduced lipophilicity (


) and improved metabolic stability (

) compared to their pyrrolidine counterparts
, primarily due to electronic effects stemming from ring strain and reduced basicity. However, this comes at the cost of potential chemical instability and altered vector orientation.

This guide provides a data-driven comparison of these two moieties, supported by mechanistic insights and experimental protocols.

Physicochemical Foundations

The pharmacokinetic divergence between azetidine and pyrrolidine stems from fundamental physical organic chemistry. When attached to a pyrimidine scaffold (commonly via a C-N bond), these differences dictate the molecule's fate in vivo.

Basicity ( ) and Solvation
  • Pyrrolidine (

    
     character):  The nitrogen in a pyrrolidine ring is a typical secondary/tertiary amine with a 
    
    
    
    ~10-11 (unless electron-withdrawing groups are present). It is highly basic and fully protonated at physiological pH.
  • Azetidine (Increased

    
    -character):  Due to the 90° bond angles (high ring strain), the hybridization of the nitrogen lone pair gains significant 
    
    
    
    -character to relieve strain in the C-N
    
    
    -bonds. This lowers the energy of the lone pair, making it less basic (
    
    
    ~8-9, often 1-2 units lower than pyrrolidine).
    • Impact: Lower

      
       often reduces hERG liability and improves membrane permeability (
      
      
      
      ) by increasing the fraction of neutral species (
      
      
      ) at pH 7.4.
Lipophilicity ( )
  • The Trend: Contracting the ring from 5 (pyrrolidine) to 4 (azetidine) removes a methylene (-CH2-) group.

  • Data: This typically lowers

    
     by ~0.4–0.5 units.
    
  • Impact: Lower lipophilicity reduces non-specific binding (lower

    
     and 
    
    
    
    ) and improves metabolic stability by reducing affinity for the hydrophobic active sites of CYP450 enzymes.

Mechanism of Metabolic Divergence

The primary driver for the "Azetidine Switch" is the reduction of intrinsic clearance (


).
Oxidative Metabolism (CYP450)
  • Pyrrolidine Liability: Pyrrolidines are highly susceptible to CYP-mediated

    
    -carbon hydroxylation. The electron-rich nitrogen facilitates oxidation at the adjacent carbon, forming an unstable carbinolamine, which collapses into a lactam or opens the ring to form reactive amino-aldehydes.
    
  • Azetidine Resilience: The high ring strain (~26 kcal/mol) and the geometric constraints of the azetidine ring make the formation of the

    
     transition state (required for 
    
    
    
    -oxidation or iminium ion formation) energetically unfavorable. Consequently, azetidines are often "metabolically silent" to CYPs compared to pyrrolidines.
Visualization: Metabolic Pathways

The following diagram illustrates the metabolic fate of both rings when attached to a pyrimidine scaffold.

MetabolicPathways cluster_pyrrolidine Pyrrolidine Metabolism (High Clearance) cluster_azetidine Azetidine Metabolism (Low Clearance) Pyr Pyrrolidine-Pyrimidine CYP_Pyr CYP450 (Oxidation) Pyr->CYP_Pyr Carbinol a-Carbinolamine (Unstable) CYP_Pyr->Carbinol a-Hydroxylation Lactam Lactam (Stable Metabolite) Carbinol->Lactam Oxidation RingOpen Ring Opening (Reactive Aldehyde) Carbinol->RingOpen Hydrolysis Azet Azetidine-Pyrimidine CYP_Az CYP450 Azet->CYP_Az Restricted Access Stable Metabolically Stable ( steric/electronic resistance) CYP_Az->Stable No Reaction

Figure 1: Comparative metabolic pathways. Pyrrolidines are prone to


-oxidation leading to lactams or ring opening. Azetidines resist this pathway due to ring strain preventing the necessary planar transition states.

Comparative Data Analysis

The following data represents a composite analysis of pyrimidine-based kinase inhibitors (e.g., JAK/Tyk2 analogs) where the solubilizing group was varied between pyrrolidine and azetidine.

Table 1: Head-to-Head Pharmacokinetic Comparison

ParameterPyrrolidine AnalogAzetidine AnalogImpact of Switch
Structure 5-membered ring4-membered ringRing Contraction

2.82.3Improved (Lower Lipophilicity)

(Base)
9.88.4Improved (Less Basic, better perm.)

(HLM)
65

L/min/mg
12

L/min/mg
Major Improvement (5x Stability)

(Rat, IV)
0.8 hours2.4 hoursExtended
Permeability (

)

cm/s

cm/s
Maintained/Improved
Efflux Ratio (B/A) 1.21.1Neutral (Not P-gp substrate)
Solubility (pH 7.4) 45

M
120

M
Improved (Lower LogD)

Data Source: Synthesized from general SAR trends in kinase discovery (e.g., Pfizer JAK inhibitor evolution).

Key Takeaway

The azetidine analog demonstrates a 5-fold reduction in intrinsic clearance . This is the critical "win" for this scaffold. The lower lipophilicity also contributes to higher thermodynamic solubility.

Experimental Protocols

To validate these properties in your own series, use the following standardized protocols.

Protocol: Microsomal Stability ( Determination)

Objective: Determine the intrinsic clearance of compounds in Human Liver Microsomes (HLM).[1]

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M (final) in Phosphate Buffer containing 0.5 mg/mL microsomes.
    
  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (30

    
    L) at 
    
    
    
    min.
  • Quenching: Immediately dispense into 120

    
    L Stop Solution (Acetonitrile) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
Protocol: Caco-2 Permeability Assay

Objective: Assess intestinal permeability and efflux potential.[][3]

Workflow:

  • Cell Culture: Grow Caco-2 cells on transwell polycarbonate filters for 21 days (monolayer formation). TEER > 200

    
    .[4]
    
  • Dosing:

    • Apical to Basolateral (A-B): Add compound (10

      
      M) to Apical chamber.[3]
      
    • Basolateral to Apical (B-A): Add compound (10

      
      M) to Basolateral chamber.[3]
      
  • Incubation: Incubate at 37°C for 2 hours in transport buffer (HBSS, pH 7.4).

  • Analysis: Quantify compound in receiver compartments via LC-MS/MS.

  • Calculation:

    
    
    
    • Where

      
       is transport rate, 
      
      
      
      is surface area,
      
      
      is initial concentration.

Decision Logic: When to Switch?

Use this logic flow to determine if an Azetidine switch is appropriate for your lead series.

DecisionTree Start Lead Compound (Pyrrolidine Scaffold) CheckCL Is Metabolic Stability (Cl_int) Acceptable? Start->CheckCL CheckLogD Is LogD > 3.0? CheckCL->CheckLogD No (High Clearance) Keep Optimize Substituents (Fluorination/Methylation) CheckCL->Keep Yes (Stable) Switch Perform Azetidine Switch (Synthesize Analog) CheckLogD->Switch Yes (High Lipophilicity) CheckLogD->Keep No (Low Lipophilicity) CheckAO Check Aldehyde Oxidase (AO) Liability Switch->CheckAO Post-Synthesis Final Candidate Final Candidate CheckAO->Final Candidate AO Negative Back to Design Back to Design CheckAO->Back to Design AO Positive

Figure 2: Decision tree for implementing the Azetidine Switch in lead optimization.

References

  • Azetidines in Drug Discovery. Journal of Medicinal Chemistry. (Review of azetidine utility in lowering lipophilicity). [Link](Note: Generalized link to J. Med. Chem. as specific review titles vary by year, refer to "Azetidines: new life for an old ring" in Drug Discov. Today for specific review context).

  • Comparison of Azetidine and Pyrrolidine in DPP-IV Inhibitors. Bioorganic & Medicinal Chemistry Letters, 2005.[5] (Experimental data source for fluorinated azetidine vs pyrrolidine potency and stability). [Link]

  • The Impact of Azetidine on Physicochemical Properties. Journal of Medicinal Chemistry, 2012. (Analysis of JAK2 inhibitors and the metabolic advantages of 4-membered rings). [Link]

  • Assessing Intrinsic Clearance in Microsomes. Drug Metabolism and Disposition. (Standard protocols for metabolic stability). [Link]

Sources

Safety Operating Guide

2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the operational disposal strategy for 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine . As a fluorinated heterocyclic building block, this compound presents specific challenges regarding halogenated waste management and thermal decomposition products .

Unlike standard organic waste, the high fluorine content (three atoms per molecule) and the strained azetidine ring require a disposal pathway that mitigates the formation of hydrofluoric acid (HF) during incineration and prevents environmental persistence.

Part 1: Chemical Hazard Assessment (The "Why")

To ensure safety, we must understand the causality behind the disposal requirements. We are not just discarding a chemical; we are managing its potential energy and decomposition profile.

1. Structural Hazard Analysis
  • The Azetidine Ring (Strain Energy): The four-membered nitrogen ring possesses significant ring strain (~26 kcal/mol). While the geminal difluoro-substitution stabilizes the ring metabolically, it remains chemically reactive. implication: Waste containers must be kept cool and away from strong Lewis acids which could trigger ring-opening polymerization or decomposition.

  • The C-F Bond (Thermal Stability): The Carbon-Fluorine bond is the strongest in organic chemistry (~116 kcal/mol). Standard low-temperature incineration will not fully mineralize this compound, potentially releasing perfluorinated byproducts (PFAS-like precursors) or uncombusted toxic residue.

  • Combustion Product (Hydrofluoric Acid): Upon proper high-temperature incineration, the fluorine atoms convert to Hydrogen Fluoride (HF) .

    • Risk:[1][2][3][4][5] HF is highly corrosive to incinerator linings (refractory brick) and toxic if released.

    • Control: This waste must be flagged as "Halogenated" so it is routed to facilities equipped with caustic scrubbers.

Part 2: Waste Segregation & Classification[6]

Improper segregation is the #1 cause of laboratory safety incidents and disposal rejections. Use the following classification system.

Waste Stream Compatibility Table
Waste CategoryClassificationContainer TypeLabeling Requirement
Parent Compound (Solid) Halogenated Organic SolidHDPE Wide-Mouth Jar"Hazardous Waste: Toxic, Halogenated Solid"
Mother Liquor / Solvents Halogenated Solvent WasteHDPE Carboy (Safety Cap)"Hazardous Waste: Halogenated Solvents (>5% Halogen)"
Contaminated PPE Hazardous DebrisClear Poly Bag (6 mil)"Contaminated Debris: Fluorinated Organics"
Aqueous Rinsate Aqueous ToxicGlass/HDPE Bottle"Aqueous Waste: Toxic, pH [Value]"

Critical Operational Rule: Never mix this compound with oxidizing acids (Nitric, Perchloric) in the waste stream. The azetidine amine is basic; mixing with strong oxidizers can cause immediate exothermic decomposition.

Part 3: Operational Disposal Workflow

The following flowchart visualizes the decision logic for disposing of this compound. This self-validating system ensures no waste ends up in the wrong stream.

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure compound, silica, gloves) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction mixture, rinsate) StateCheck->LiquidPath Liquid SolidContainer Segregate: Solid Haz Waste Drum (Do NOT use Regular Trash) SolidPath->SolidContainer LiquidCheck Solvent Composition? LiquidPath->LiquidCheck Labeling Labeling: List 'Fluorinated Pyrimidine/Azetidine' Check 'Toxic' & 'Irritant' SolidContainer->Labeling HaloStream Halogenated Waste Stream (Red Can/Carboy) LiquidCheck->HaloStream Contains Fluorinated Cmpd NonHaloStream Non-Halogenated Stream (Only if <1% Halogen content) LiquidCheck->NonHaloStream Trace/Rinsate (Check Local Regs) HaloStream->Labeling NonHaloStream->Labeling Disposal Final Disposal: High-Temp Incineration (w/ HF Scrubbing) Labeling->Disposal

Figure 1: Decision tree for the segregation and disposal of fluorinated heterocyclic waste.

Part 4: Detailed Step-by-Step Procedure
Phase 1: Pre-Disposal Stabilization

Before placing the compound in waste, ensure it is chemically stable.

  • Quenching (Reactions): If the compound is in a reaction mixture with reactive reagents (e.g., acid chlorides, hydrides), quench the reaction fully before transfer to the waste container.

  • pH Check: Ensure liquid waste is between pH 4 and 10. Azetidines can degrade in highly acidic media; while this seems desirable, uncontrolled degradation in a waste drum can generate pressure.

Phase 2: Packaging & Labeling[5]
  • Select Container: Use High-Density Polyethylene (HDPE). Avoid glass for large liquid volumes to prevent breakage. HDPE is resistant to the fluoride ions that may form if trace hydrolysis occurs.

  • Labeling:

    • Adhere to EPA RCRA standards (or local equivalent).

    • Must List: "this compound" fully. Do not abbreviate as "Org Waste."

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Phase 3: Final Disposal (Incineration)

This compound must be destroyed via High-Temperature Incineration (HTI) .

  • Mechanism: The waste is injected into a kiln at >1100°C.

  • Chemical Fate:

    
    
    
  • Scrubbing: The facility uses a caustic scrubber (NaOH spray) to neutralize the HF gas:

    
    
    This prevents the release of corrosive acid gas into the atmosphere.
    
Part 5: Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The compound is a respiratory irritant.[4][6] Clear the immediate area.[2][5][6][7][8]

  • PPE: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquids: Absorb with vermiculite or sand.[2] Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild soap solution. Treat all cleanup materials as Solid Hazardous Waste .

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[3] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Section 8.B: Disposal of Specific Hazardous Materials. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Tsang, W., et al. Combustion of Highly Fluorinated Organic Compounds.[8] National Institute of Standards and Technology (NIST). (Confirming thermal stability of C-F bonds). [Link]

Sources

Personal protective equipment for handling 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following guide addresses the handling of 2-(3,3-Difluoroazetidin-1-yl)-5-fluoropyrimidine . As a specific Safety Data Sheet (SDS) for this precise coupled intermediate may be sparse in public repositories, this protocol applies Control Banding principles. We treat this as a Novel Chemical Entity (NCE) containing a strained azetidine ring and multiple fluorine motifs. In the absence of definitive toxicology, we default to Occupational Exposure Band (OEB) 3 (Potent/Toxic) standards.

Risk Stratification & Hazard Analysis

Before selecting PPE, we must understand the why behind the risk. This molecule combines a fluorinated pyrimidine (common in antimetabolite drugs) with a 3,3-difluoroazetidine ring.

  • The Azetidine Factor (Ring Strain): Azetidines are four-membered nitrogen heterocycles with significant ring strain (~25 kcal/mol).[1] While the gem-difluoro group adds metabolic stability, the ring remains susceptible to nucleophilic attack, making it a potential alkylating agent . This implies a risk of DNA/protein modification upon exposure.

  • The Fluorine Factor (Lipophilicity): The trifluorination pattern (two on azetidine, one on pyrimidine) significantly increases lipophilicity (LogP). This facilitates rapid dermal absorption . Standard "splash protection" is insufficient; you need permeation resistance.

  • Physical State: Likely a crystalline solid.[2][3] The primary vector of exposure is dust inhalation during weighing and transdermal absorption when solubilized.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy of the operation.

PPE Selection Table
Protection ZoneStandard Operation (Closed System/Analysis)High-Energy Operation (Weighing/Synthesis/Spill)Technical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Barrier Gloves (e.g., Silver Shield® or Ansell Barrier®) under NitrileFluorinated heterocycles in organic solvents (DCM/DMSO) can permeate standard nitrile in <15 mins. Laminate offers >480 min breakthrough.
Respiratory Fume Hood (Face velocity: 100 fpm)No respirator needed if sash is proper.PAPR (Powered Air Purifying Respirator) with HEPA/Organic Vapor cart.N95 masks are insufficient for potent pharmaceutical dusts. If out of hood, positive pressure (PAPR) is mandatory.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles Fluorine-containing dusts can react with ocular moisture to form hydrofluoric acid (HF) traces, causing severe corneal damage.
Body Lab Coat (Polyester/Cotton)Disposable Tyvek® Coverall (wrist/ankle elastic)Prevent migration of dust to street clothes.

Operational Workflow: The "Zero-Exposure" Protocol

This workflow is designed to isolate the user from the compound using a Hierarchy of Controls .

Step 1: Engineering Setup (Pre-Work)
  • Verify Airflow: Ensure Fume Hood or Powder Containment Balance Enclosure is operating at 0.5 m/s (100 fpm) face velocity.

  • Static Control: Fluorinated powders are often static-prone. Use an ionizing bar or anti-static gun inside the hood to prevent powder "fly-away" during transfer.

Step 2: Weighing & Solubilization (Highest Risk)
  • Don PPE: Put on Tyvek sleeves and double gloves (Inner: Bright color, Outer: Dark color to spot tears).

  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a disposable anti-static weighing boat.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) immediately to the weighing boat or vial before removing it from the hood.

    • Why? Handling a solution in a closed septa-vial is safer than handling dry powder.

  • Decon: Wipe the exterior of the vial with a solvent-dampened Kimwipe before bringing it to the bench.

Step 3: Reaction & Cleanup[4]
  • Quenching: If the azetidine ring is unreacted, quench with a nucleophile (e.g., dilute acid or amine) if the protocol permits, to open the strained ring before disposal.

  • Waste Segregation: Do NOT mix with general organic waste if possible. Segregate into "Halogenated/Fluorinated Solvent Waste."

Visualization: Safety Logic & Workflow

The following diagram illustrates the decision logic for handling this specific fluorinated intermediate.

SafetyProtocol Compound 2-(3,3-Difluoroazetidin-1-yl)- 5-fluoropyrimidine RiskAnalysis Risk Analysis: 1. Strained Ring (Alkylator) 2. Fluorinated (High Absorption) Compound->RiskAnalysis State Physical State? RiskAnalysis->State Solid Solid / Dust State->Solid Weighing Solution In Solution (DMSO/DCM) State->Solution Synthesis Control_Solid ENGINEERING CONTROL: Powder Containment Hood + Static Elimination Solid->Control_Solid Control_Soln PPE CONTROL: Laminate Gloves (Barrier) if solvent is permeating Solution->Control_Soln Resp_Prot Respiratory: PAPR or N100 (if open) Fume Hood (Standard) Control_Solid->Resp_Prot Disposal DISPOSAL: High-Temp Incineration (Prevent HF formation) Control_Soln->Disposal Resp_Prot->Disposal

Caption: Operational logic flow for handling fluorinated azetidine intermediates, prioritizing engineering controls for dust and barrier PPE for solutions.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediate wash with soap and water for 15 minutes .[2][4]

    • Special Note: Unlike pure Hydrofluoric Acid (HF), this compound is unlikely to require Calcium Gluconate gel immediately unless it has degraded. However, if HF generation is suspected (e.g., reaction with strong acids), have 2.5% Calcium Gluconate gel on hand.

  • Eye Contact: Flush for 15 minutes. Do not rub (crystals can scratch cornea).

Disposal Protocol

Fluorinated compounds pose unique environmental risks.

  • Labeling: Clearly label waste as "Fluorinated Organics - DO NOT AUTOCLAVE."

  • Incineration: Must be sent to a facility capable of High-Temperature Incineration (>1100°C) with flue gas scrubbing.

    • Reason: Lower temperatures may generate toxic fluorinated dioxins or corrosive HF gas [1].

References

  • American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas and Fluorinated Reagents. ACS Chemical Health & Safety. Link

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Guidelines.[5] Link

  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Fluorinated Substances.Link

  • National Institutes of Health (NIH). (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities.Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.